Chartarlactam A
Description
This compound has been reported in Stachybotrys chartarum with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |
InChI |
InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1 |
InChI Key |
JGLXRTLGZYXTLO-NMBLNHEASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chartarlactam A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chartarlactam A is a naturally occurring phenylspirodrimane compound isolated from the sponge-associated fungus Stachybotrys chartarum. As a member of the broader chartarlactam family, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of this compound and its related compounds, focusing on its biological activities, quantitative data, and the experimental methodologies employed in its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Chartarlactams are a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety.[1] These compounds are produced by the endophytic fungus Stachybotrys chartarum, which has been isolated from marine sponges such as Niphates recondita.[2] The unique structural features of chartarlactams have prompted investigations into their biological activities, revealing a range of effects including antihyperlipidemic, antibacterial, and antiviral properties.[2][3] This guide focuses primarily on this compound and provides comparative data from other members of the chartarlactam family where relevant.
Chemical Structure and Properties
The structure of this compound and other chartarlactams has been elucidated through extensive spectroscopic analysis, including HRESIMS, NMR, and IR, with absolute configurations often confirmed by X-ray single-crystal diffraction.[4]
Biological Activity and Quantitative Data
This compound and its analogues have demonstrated a variety of biological activities. The primary reported activity for this compound is its antihyperlipidemic effect. Other chartarlactams have shown antibacterial and antiviral potential.
Antihyperlipidemic Activity
This compound has been evaluated for its ability to reduce lipid accumulation in human hepatoma (HepG2) cells.[2] While specific IC50 values for this compound are not consistently reported in the reviewed literature, related compounds have shown dose-dependent effects on intracellular lipid levels.[4]
Table 1: Antihyperlipidemic and Cytotoxic Activity of Chartarlactam Analogues
| Compound/Analogue | Cell Line | Activity | IC50 Value (μM) | Source |
| Stachybotrychromene A | HepG2 | Cytotoxic | 73.7 | [5] |
| Stachybotrychromene B | HepG2 | Cytotoxic | 28.2 | [5] |
Antibacterial and Antiviral Activity
While this compound itself has not been the primary focus of antibacterial and antiviral studies, other members of the chartarlactam family, specifically Chartarlactams Q, R, and S, have demonstrated notable activity against Staphylococcus aureus.[3][6] Chartarlactam T has been reported to inhibit the Zika virus (ZIKV).[3]
Table 2: Antibacterial and Antiviral Activity of Chartarlactams
| Compound | Target | Activity | MIC/IC50 Value | Source |
| Chartarlactam Q | Staphylococcus aureus | Antibacterial | 8 μg/mL (MIC) | [3][6] |
| Chartarlactam R | Staphylococcus aureus | Antibacterial | 16 μg/mL (MIC) | [3][6] |
| Chartarlactam S | Staphylococcus aureus | Antibacterial | 4 μg/mL (MIC) | [3][6] |
| Chartarlactam T | Zika Virus (ZIKV) | Antiviral | Not Specified | [3] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antihyperlipidemic activity has not been fully elucidated in the reviewed literature. However, studies on related phenylspirodrimanes, such as Chartarlactams U-X, have suggested a potential mechanism for their anti-inflammatory effects involving the modulation of the NF-κB/ROS signaling pathway.[7] In these studies, the compounds were found to suppress the generation of reactive oxygen species (ROS), which in turn may inactivate the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory mediators.[7] It is plausible that this compound's effects on lipid metabolism could be mediated by related cellular signaling pathways, though further investigation is required.
Caption: Proposed anti-inflammatory mechanism of Chartarlactams U-X.
Experimental Protocols
This section details the general methodologies used in the isolation, characterization, and biological evaluation of chartarlactams.
Fungal Strain and Fermentation
-
Fungal Strain: The fungus Stachybotrys chartarum (strain WGC-25C-6) was isolated from the marine sponge Niphates recondita.[4]
-
Fermentation: The fungus was cultured in Fernbach flasks containing rice medium. The fermented material was then subjected to extraction.[4]
Isolation and Purification
The fermented material was extracted with ethyl acetate (EtOAc). The resulting extract was then purified using a combination of chromatographic techniques, including silica gel vacuum liquid chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC) to yield pure chartarlactam compounds.[4]
Caption: General workflow for the isolation of Chartarlactams.
Antihyperlipidemic Activity Assay (HepG2 Cells)
-
Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions (37 °C, 5% CO2) in a suitable medium such as DMEM.[5]
-
Treatment: Cells were treated with varying concentrations of the test compounds.
-
Lipid Accumulation Measurement: The extent of lipid accumulation was assessed, often using Oil Red O staining, which visualizes intracellular lipid droplets. The lipid-lowering effects were then quantified.[2]
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains such as Staphylococcus aureus was determined using standard microdilution methods.
Cytotoxicity Assay
-
Cell Culture: HepG2 cells were maintained in DMEM under standard cell culture conditions.[5]
-
Assay: The cytotoxic effects of the compounds were evaluated using the resazurin reduction assay (Alamar Blue assay). Cells were seeded in 96-well plates and treated with a range of compound concentrations (e.g., 0.1–100 μM). Cell viability was measured after a specified incubation period (e.g., 24 hours).[5]
Conclusion
This compound and its related phenylspirodrimane analogues represent a promising class of natural products with diverse biological activities. The antihyperlipidemic properties of this compound, along with the antibacterial and antiviral activities of other chartarlactams, highlight their potential for further investigation in drug discovery and development. Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their antihyperlipidemic effects, and on conducting more extensive structure-activity relationship studies to optimize their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The natural products discovered in marine sponge-associated microorganisms: structures, activities, and mining strategy [frontiersin.org]
- 4. chartarlactams-a-p-phenylspirodrimanes-from-the-sponge-associated-fungus-stachybotrys-chartarum-with-antihyperlipidemic-activities - Ask this paper | Bohrium [bohrium.com]
- 5. d-nb.info [d-nb.info]
- 6. frontiersin.org [frontiersin.org]
- 7. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Chartarlactam A: A Technical Guide to its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarlactam A is a naturally occurring phenylspirodrimane, a class of meroterpenoids characterized by a unique chemical architecture. First identified as part of a larger family of Chartarlactams (A-P), this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its antihyperlipidemic properties. This technical guide provides an in-depth overview of the source, detailed isolation protocols, and current understanding of the biological activity of this compound, with a focus on presenting actionable data and methodologies for research and development.
Source of this compound
This compound is a secondary metabolite produced by the endophytic fungus Stachybotrys chartarum. This fungus has been notably isolated from the marine sponge Niphates recondita, highlighting the rich biodiversity of marine ecosystems as a source for novel bioactive compounds.[1][2] While Stachybotrys species are found in various environments, the production of this compound has been specifically documented from strains derived from marine habitats.
Experimental Protocols
Fungal Fermentation
The production of this compound is achieved through the cultivation of Stachybotrys chartarum using solid-state fermentation techniques. This method provides a suitable environment for the fungus to grow and produce a spectrum of secondary metabolites, including the target compound.
Materials:
-
Strain: Stachybotrys chartarum (isolated from marine sponge Niphates recondita)
-
Solid Medium: Potato Dextrose Agar (PDA) or rice medium.[3][4][5]
-
Culture Vessels: Petri dishes or flasks suitable for solid-state fermentation.
-
Incubator.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Alternatively, for a rice medium, add 30 g of long-grain white rice and 10 mL of distilled water to 250 mL flasks, cover with aluminum foil, and autoclave.[6]
-
Inoculation: Aseptically inoculate the surface of the sterile solid medium with a fresh culture of Stachybotrys chartarum.
-
Incubation: Incubate the cultures at approximately 25-26°C for a period of 21 to 28 days in the dark.[3][5][6] The extended incubation period is crucial for the accumulation of secondary metabolites.
-
Monitoring: Periodically inspect the cultures for growth and any signs of contamination.
Isolation and Purification
Following the incubation period, the fungal biomass and the solid medium are processed to extract and purify this compound. The protocol involves solvent extraction, followed by a series of chromatographic separations.
Materials:
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), n-hexane, Acetonitrile (ACN), Water (H2O).
-
Silica gel (200-300 mesh) for column chromatography.
-
Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC).
-
Rotary evaporator.
-
Chromatography columns.
-
HPLC system with a UV detector.
Protocol:
-
Extraction:
-
Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane/EtOAc gradients from 9:1 to 1:1, followed by pure EtOAc and then EtOAc/MeOH gradients).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing phenylspirodrimanes.
-
-
Purification (Reverse-Phase HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and subjected to purification by reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) in water.
-
The elution can be monitored by a UV detector, and fractions corresponding to the peak of this compound are collected.
-
The purified fraction is then concentrated to yield pure this compound.
-
Data Presentation
While specific yields for this compound are not extensively reported in the literature, the following table summarizes the types of quantitative data that would be critical for process optimization and characterization.
| Parameter | Typical Range/Value | Reference(s) |
| Fermentation | ||
| Incubation Time | 21 - 28 days | [6] |
| Incubation Temperature | 25 - 26 °C | [5][6] |
| Extraction & Purification | ||
| Extraction Solvent | Methanol, Ethyl Acetate, or Methanol/Dichloromethane (1:1) | [7][8][9] |
| Silica Gel Column Eluent | n-Hexane/Ethyl Acetate gradient | |
| RP-HPLC Column | C18 | |
| RP-HPLC Mobile Phase | Acetonitrile/Water gradient |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit antihyperlipidemic activity in HepG2 cells.[2] The precise molecular mechanism of this activity is still under investigation. However, based on the common pathways implicated in hyperlipidemia and the assays used to evaluate such compounds, a plausible mechanism involves the modulation of lipid metabolism pathways within hepatocytes. A key regulatory pathway in lipid homeostasis is the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade.
Activation of AMPK is known to phosphorylate and inactivate key enzymes involved in fatty acid and cholesterol synthesis, while also inhibiting the expression of SREBP-1c, a master transcriptional regulator of lipogenic genes.[10] A reduction in SREBP-1c activity leads to decreased expression of its target genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced intracellular lipid accumulation.
Below is a diagram illustrating the proposed antihyperlipidemic signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]
- 4. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys [mdpi.com]
An In-depth Technical Guide to the Secondary Metabolites of Stachybotrys chartarum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungus Stachybotrys chartarum. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the diverse chemical entities synthesized by this organism, their biosynthesis, and methods for their analysis. The guide includes quantitative data on metabolite production, detailed experimental protocols, and visualizations of key biosynthetic pathways and workflows.
Introduction to Stachybotrys chartarum and its Secondary Metabolites
Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus frequently found in damp environments.[1] This mold is capable of producing a wide array of structurally diverse secondary metabolites, which are of significant interest due to their potent biological activities. These compounds fall into several chemical classes, including macrocyclic trichothecenes, atranones, phenylspirodrimanes, and others.[1][2][3]
The production of specific secondary metabolites is a key characteristic used to differentiate strains of S. chartarum into distinct chemotypes and genotypes. The two primary chemotypes are designated 'S' and 'A'. Chemotype S strains are characterized by the production of highly toxic macrocyclic trichothecenes, such as satratoxins. In contrast, chemotype A strains produce less toxic atranones and do not produce macrocyclic trichothecenes.[2][4] Both chemotypes are known to produce phenylspirodrimanes.[5] Based on the presence or absence of the gene clusters responsible for the biosynthesis of these toxins, S. chartarum can be further classified into three genotypes: S, A, and H.[2][6]
The diverse biological activities of these compounds, ranging from potent cytotoxicity to immunosuppressive effects, make them a subject of intense research for potential therapeutic applications and for understanding their role in human and animal health.
Major Classes of Secondary Metabolites
Stachybotrys chartarum produces a rich diversity of secondary metabolites. The most prominent and well-studied classes are detailed below.
Macrocyclic Trichothecenes
Macrocyclic trichothecenes (MTs) are a class of highly toxic sesquiterpenoid mycotoxins produced exclusively by chemotype S strains of S. chartarum.[2] These compounds are potent inhibitors of eukaryotic protein synthesis, binding to the 60S ribosomal subunit.[2][7] This mode of action is the primary basis for their cytotoxicity.[2] The most well-known macrocyclic trichothecenes from S. chartarum include satratoxins (e.g., satratoxin G, H, and F), roridins (e.g., roridin E and L-2), and verrucarins (e.g., verrucarin J).[8]
Atranones
Atranones are a class of diterpenoid metabolites that are characteristic of chemotype A strains of S. chartarum.[2] While generally considered less toxic than the macrocyclic trichothecenes, atranones still exhibit significant biological activities.
Phenylspirodrimanes
Phenylspirodrimanes are a large and structurally diverse class of meroterpenoids produced by both chemotypes of S. chartarum.[5] These compounds are characterized by a spirocyclic drimane core linked to a phenyl group. Stachybotrylactam is a well-known example of a phenylspirodrimane.
Quantitative Analysis of Secondary Metabolite Production
The production of secondary metabolites by Stachybotrys chartarum is highly dependent on various environmental and nutritional factors. The tables below summarize quantitative data on the production of key mycotoxins under different culture conditions.
Table 1: Production of Macrocyclic Trichothecenes and Stachybotrylactam by S. chartarum Genotype S on Various Culture Media [2][9]
| Mycotoxin | Potato Dextrose Agar (PDA) (ng/g) | Cellulose Agar (CEL) (ng/g) | Malt Extract Agar (MEA) (ng/g) | Glucose Yeast Peptone Agar (GYP) (ng/g) | Sabouraud Dextrose Agar (SAB) (ng/g) |
| Roridin E | 198,956.6 | - | - | ||
| Satratoxin H | 29,601.4 | - | - | ||
| Satratoxin G | 4,520.4 | - | - | ||
| Verrucarin J | 202.4 | - | - | ||
| Satratoxin F | 127.0 | - | - | ||
| Roridin L-2 | 77.3 | - | - | ||
| Stachybotrylactam | - | 5093.3 - 7442.6 | - | 645.2 - 2825.4 | 645.2 - 2825.4 |
Data represents the highest concentrations measured in the cited study. "-" indicates data not reported. LOD: Limit of Detection
Table 2: Production of Spirocyclic Drimanes by S. chartarum on Different Culture Media [5]
| Metabolite | Potato Dextrose Agar (PDA) (ng/g) | Malt Extract Agar (MEA) (ng/g) |
| Stachybotryamide | 109,000 | 62,500 |
| Stachybotrylactam | 27,100 | 46,300 |
| Antibiotic F 1839 A | 6,470 | 10,200 |
| Aurantin | 67.1 | - |
| Orsellinic acid | 21,500 | - |
Data from a single study and may vary between strains and specific culture conditions.
Table 3: Effect of Temperature and Water Activity (aw) on Satratoxin G Production
| Temperature (°C) | Water Activity (aw) | Satratoxin G Production (µg/g mycelia) |
| 15 | 0.995 | Maximal |
| 20 | 0.98 | ~250 |
| 25 | 0.98 | <1.6 (for a non-toxigenic strain) |
Optimal conditions for growth and toxin production often differ.
Biosynthesis of Secondary Metabolites
The biosynthesis of the major secondary metabolites in Stachybotrys chartarum is governed by specific gene clusters. The satratoxin (sat) and atranone (atr) gene clusters are responsible for the production of macrocyclic trichothecenes and atranones, respectively.[2][6]
Satratoxin Biosynthesis Pathway
The biosynthesis of satratoxins and other macrocyclic trichothecenes is a complex process involving a core trichothecene gene cluster (TRI) and additional chemotype-specific satratoxin clusters (SC1, SC2, SC3).[2][10] The TRI cluster is responsible for the synthesis of the core trichothecene skeleton, while the SC clusters are involved in the modifications that lead to the final macrocyclic structures. The tri5 gene, encoding trichodiene synthase, is a key enzyme in the initial steps of the pathway.[11]
Caption: Proposed biosynthetic pathway for satratoxins.
Atranone Biosynthesis Pathway
The biosynthesis of atranones is controlled by the atranone gene cluster (AC1 and AC2).[2][10] This pathway is distinct from the satratoxin pathway and is only active in chemotype A strains.
Caption: Simplified biosynthetic pathway for atranones.
Regulation of Secondary Metabolite Production
The regulation of secondary metabolite biosynthesis in S. chartarum is a complex process that is not yet fully understood. However, several factors are known to influence mycotoxin production.
Production of satratoxins is often linked to sporulation, suggesting shared regulatory elements.[7] In other fungi like Aspergillus and Fusarium, G-protein signaling pathways are known to regulate both mycotoxin production and sporulation, and it is hypothesized that similar mechanisms may be at play in S. chartarum.[7][12] Environmental cues such as nutrient availability (carbon and nitrogen sources), temperature, and water activity also play a crucial role in modulating the expression of biosynthetic gene clusters.[8]
Caption: Hypothetical regulatory pathway for mycotoxin production.
Experimental Protocols
Fungal Culture and Metabolite Extraction
A general workflow for the analysis of S. chartarum secondary metabolites is outlined below.
Caption: General workflow for metabolite analysis.
Protocol for Metabolite Extraction from Agar Cultures:
-
Culture Preparation: Inoculate S. chartarum onto a suitable agar medium (e.g., PDA or MEA) and incubate under appropriate conditions (e.g., 25°C in the dark for 14-21 days).
-
Extraction:
-
Sample Preparation for Analysis:
-
Filter the extract to remove fungal biomass and agar debris.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically used for the analysis of S. chartarum mycotoxins.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[5]
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of metabolites.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known mycotoxins, providing high sensitivity and selectivity. For each compound, specific precursor-to-product ion transitions are monitored.
Quantification:
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic reference standards. A calibration curve is generated using serial dilutions of the standards.
Conclusion and Future Directions
Stachybotrys chartarum is a prolific producer of a diverse array of secondary metabolites with significant biological activities. This guide has provided a detailed overview of the major classes of these compounds, quantitative data on their production, insights into their biosynthetic pathways, and protocols for their analysis.
While significant progress has been made in identifying and characterizing these metabolites, further research is needed to fully elucidate the regulatory networks that control their biosynthesis. A deeper understanding of the signaling pathways and transcription factors involved will be crucial for manipulating the production of these compounds for potential biotechnological and pharmaceutical applications. Furthermore, continued exploration of the metabolome of S. chartarum is likely to reveal novel compounds with unique biological properties, opening new avenues for drug discovery and development.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 2. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. The Evolution of the Satratoxin and Atranone Gene Clusters of <i>Stachybotrys chartarum</i> [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A multi-gene phylogeny for Stachybotrys evidences lack of trichodiene synthase (tri5) gene for isolates of one of three intrageneric lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
Phenylspirodrimanes from Marine Fungi: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the isolation, characterization, and biological activities of phenylspirodrimanes derived from marine fungi, offering a valuable resource for natural product researchers, pharmacologists, and drug discovery scientists.
Introduction
Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the phenylspirodrimanes, a class of meroterpenoids, have garnered significant attention for their unique chemical architecture and promising pharmacological properties. These compounds are characterized by a drimane-type sesquiterpene skeleton linked to a phenyl group via a spiro-fused furan or lactam ring. This technical guide provides a comprehensive overview of phenylspirodrimanes from marine fungi, with a focus on their producing organisms, biosynthesis, isolation and characterization, and a detailed examination of their biological activities. The information is presented to be a practical resource for researchers actively engaged in the fields of natural product chemistry, mycology, and drug development.
Producing Organisms
The majority of known phenylspirodrimanes have been isolated from marine-derived fungi belonging to the genus Stachybotrys. Species such as Stachybotrys chartarum and other Stachybotrys spp. have been consistently identified as primary producers of these compounds[1][2][3][4][5]. While Stachybotrys remains the most prominent source, related genera such as Memnoniella have also been reported to produce phenylspirodrimanes[6]. Additionally, some secondary metabolites with different core structures have been isolated from other marine fungal genera like Nigrospora, Phomopsis, and Acremonium, though the production of phenylspirodrimanes by these genera is not as well-documented[7][8][9]. The marine environment, including sponges, sediments, and mangrove plants, serves as a rich habitat for these fungal species[9][10][11].
Biosynthesis of Phenylspirodrimanes
Phenylspirodrimanes are meroterpenoids, indicating a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. The proposed biosynthetic pathway commences with the precursors farnesyl diphosphate (FPP) and orsellinic acid. FPP, derived from the mevalonate pathway, undergoes cyclization to form the drimane sesquiterpene core. Orsellinic acid, a polyketide, serves as the precursor to the phenyl moiety. These two components are then proposed to condense and undergo a series of enzymatic transformations, including oxidations and cyclizations, to yield the characteristic spiro-fused ring system of the phenylspirodrimane scaffold.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 [mdpi.com]
- 4. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Study of Toxin Production by Isolates of Stachybotrys chartarum and Memnoniella echinata Isolated during a Study of Pulmonary Hemosiderosis in Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse secondary metabolites produced by marine-derived fungus Nigrospora sp. MA75 on various culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new secondary metabolite from the marine-derived fungus Phomopsis lithocarpus FS508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Chartarlactam A: A Technical Guide to its Antihyperlipidemic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarlactam A, a member of the phenylspirodrimane class of natural products, has emerged as a compound of interest due to its potential biological activities. Isolated from the sponge-associated fungus Stachybotrys chartarum, this compound has been investigated for its effects on lipid metabolism. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its antihyperlipidemic properties. The information presented herein is intended to support further research and development efforts in the field of metabolic disorders.
Antihyperlipidemic Activity of this compound
This compound, along with several other related phenylspirodrimanes (Chartarlactams B-P), has been evaluated for its antihyperlipidemic effects in a human hepatoma cell line (HepG2).[1] While specific quantitative data such as IC50 values for this compound are not yet publicly available, initial screenings have demonstrated its potential to mitigate lipid accumulation. In these studies, this compound was tested at a concentration of 10 μM.[1]
Quantitative Data Summary
A comprehensive search for specific inhibitory concentrations (IC50) or other quantitative metrics for this compound's antihyperlipidemic activity did not yield specific values at the time of this report. The primary literature indicates that a range of Chartarlactams were tested, but the individual data for this compound has not been detailed in the available resources. Further investigation of the primary research publication is recommended to obtain this specific data.
| Compound | Test System | Activity | Concentration | Quantitative Data (e.g., IC50) |
| This compound | HepG2 cells | Antihyperlipidemic | 10 µM | Not Available |
Experimental Protocols
The antihyperlipidemic activity of this compound was assessed by its ability to reduce lipid accumulation in HepG2 cells. A standard and widely accepted method for this type of in vitro screening is the Oil Red O staining assay. The following is a detailed, generalized protocol for such an experiment.
Protocol: In Vitro Antihyperlipidemic Activity Screening using Oil Red O Staining in HepG2 Cells
1. Cell Culture and Treatment:
- Human hepatoma (HepG2) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
- To induce lipid accumulation, the culture medium is replaced with a medium containing a high concentration of free fatty acids (e.g., a mixture of oleic acid and palmitic acid).
- Concurrently, cells are treated with various concentrations of this compound (e.g., a dose-response range including 10 µM) or a vehicle control (e.g., DMSO). A positive control, such as a known antihyperlipidemic drug, should also be included.
- The cells are incubated for 24-48 hours.
2. Oil Red O Staining:
- After the incubation period, the culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).
- The cells are then fixed with 10% formalin in PBS for at least 1 hour.
- After fixation, the formalin is removed, and the cells are washed with distilled water and then with 60% isopropanol.
- The cells are stained with a freshly prepared and filtered Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes at room temperature.
- The staining solution is removed, and the cells are washed repeatedly with distilled water to remove excess stain.
3. Quantification of Lipid Accumulation:
- The stained lipid droplets within the cells can be visualized and imaged using a light microscope.
- For quantitative analysis, the Oil Red O stain is eluted from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
- The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 500 nm.
- The extent of lipid accumulation is proportional to the absorbance, and the percentage of inhibition by this compound can be calculated relative to the vehicle-treated control.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound exerts its antihyperlipidemic effects has not yet been fully elucidated. However, based on the known pathways involved in lipid metabolism, several potential targets can be hypothesized. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a potential antihyperlipidemic compound like this compound.
Caption: Workflow for elucidating the antihyperlipidemic mechanism of this compound.
Several key signaling pathways are known to regulate cellular lipid homeostasis and are therefore plausible targets for this compound. These include:
-
Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Inhibition of the SREBP pathway would lead to decreased lipid production.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of certain PPAR isoforms can enhance fatty acid oxidation.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a key energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and inhibits anabolic processes like lipid synthesis.
The following diagram illustrates the potential interplay of these pathways in regulating lipid metabolism.
Caption: Potential signaling pathways targeted by this compound in lipid metabolism.
Conclusion and Future Directions
This compound has demonstrated promising antihyperlipidemic activity in preliminary in vitro screenings. To advance the understanding and potential therapeutic application of this natural product, several key areas of research need to be addressed:
-
Quantitative Biological Data: Determination of the precise IC50 value of this compound for the inhibition of lipid accumulation in HepG2 cells is crucial for comparative analysis and further development.
-
Mechanism of Action: Elucidating the specific signaling pathway(s) modulated by this compound will provide critical insights into its mode of action and potential for target-based drug design.
-
In Vivo Studies: Evaluation of the antihyperlipidemic efficacy of this compound in relevant animal models of dyslipidemia is a necessary next step to validate its therapeutic potential.
The information provided in this technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential novel agent for the management of hyperlipidemia and related metabolic disorders.
References
Spectroscopic and Mechanistic Insights into Chartarlactam A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Chartarlactam A, a phenylspirodrimane metabolite isolated from the sponge-associated fungus Stachybotrys chartarum. Detailed Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are presented, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide elucidates the role of related compounds in modulating the NF-κB/ROS signaling pathway, a critical pathway in inflammation.
High-Resolution Mass Spectrometry and NMR Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. HRESIMS data established its molecular formula, while 1D and 2D NMR experiments provided detailed insights into its chemical structure.
HRESIMS Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis of this compound provided the following data:
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | C₂₉H₃₈NO₅⁺ | 496.2744 | C₂₉H₃₇NO₅ |
Table 1: HRESIMS Data for this compound.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.2 (t) | 1.62 (m), 1.51 (m) |
| 2 | 18.4 (t) | 1.45 (m) |
| 3 | 42.0 (t) | 1.39 (m) |
| 4 | 33.3 (s) | |
| 5 | 55.4 (d) | 1.28 (m) |
| 6 | 21.8 (t) | 1.58 (m), 1.48 (m) |
| 7 | 38.4 (t) | 1.95 (m), 1.85 (m) |
| 8 | 134.3 (s) | |
| 9 | 139.0 (s) | |
| 10 | 39.8 (d) | 2.15 (m) |
| 11 | 28.1 (q) | 0.93 (s) |
| 12 | 16.3 (q) | 0.84 (d, 6.5) |
| 13 | 21.7 (q) | 0.88 (s) |
| 14 | 33.3 (q) | 0.82 (s) |
| 1' | 128.4 (d) | 7.25 (m) |
| 2' | 128.4 (d) | 7.25 (m) |
| 3' | 126.8 (d) | 7.18 (m) |
| 4' | 141.2 (s) | |
| 5' | 126.8 (d) | 7.18 (m) |
| 6' | 128.4 (d) | 7.25 (m) |
| 7' | 175.8 (s) | |
| 8' | 105.8 (s) | |
| 9' | 45.2 (t) | 3.55 (m) |
| 10' | 28.6 (t) | 1.90 (m) |
| 11' | 31.8 (t) | 1.65 (m) |
Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data for this compound and related compounds.
Fungal Material and Fermentation
The fungal strain Stachybotrys chartarum was isolated from a marine sponge. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was carried out in Fernbach flasks at room temperature under static conditions for a specified period to allow for sufficient growth and metabolite production.
Extraction and Isolation
Following fermentation, the fungal culture was extracted exhaustively with an organic solvent mixture, typically ethyl acetate and methanol. The resulting crude extract was then subjected to a series of chromatographic techniques for the purification of individual compounds. This multi-step process involved silica gel vacuum liquid chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) NMR spectra were acquired on a Bruker AVANCE spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used to obtain ¹H, ¹³C, and 2D NMR (COSY, HSQC, and HMBC) spectra.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization source. The analysis was performed in the positive ion mode, and the instrument was calibrated to ensure high mass accuracy.
Signaling Pathway and Experimental Workflow
Chartarlactams and related phenylspirodrimanes have been investigated for their anti-inflammatory properties, which are mediated through the NF-κB/ROS signaling pathway. The following diagrams illustrate the experimental workflow for isolating these compounds and the implicated signaling cascade.
Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.
Figure 2: Proposed mechanism of anti-inflammatory action via the NF-κB/ROS signaling pathway.
Chartarlactam A Natural Product Class: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chartarlactam A natural product class comprises a significant group of fungal meroterpenoids known as phenylspirodrimanes (PSDs).[1] These complex molecules are predominantly isolated from various strains of the fungus Stachybotrys chartarum, often found in marine and terrestrial environments. Structurally, Chartarlactams are characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety via a furan ring. The class has garnered considerable interest within the scientific community due to the diverse and potent biological activities exhibited by its members, including anti-inflammatory, antihyperlipidemic, and cytotoxic effects. This guide provides a comprehensive overview of the this compound class, with a focus on their biological activities, the signaling pathways they modulate, and detailed experimental protocols for their study.
Biological Activities and Quantitative Data
Chartarlactams have demonstrated a range of biological activities, making them promising candidates for drug discovery and development. The primary activities investigated are their anti-inflammatory and antihyperlipidemic effects.
Anti-inflammatory Activity
Several Chartarlactams exhibit potent anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and ROS signaling pathways. The anti-inflammatory activity is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Table 1: Anti-inflammatory Activity of Chartarlactams and Related Phenylspirodrimanes
| Compound | Assay | Cell Line | IC50 (µM) | Cytotoxicity | Reference |
| Chartarlactam U-X (Compound 10) | Nitric Oxide Inhibition | RAW 264.7 | 12.4 | No detectable cytotoxicity at active concentrations | |
| Stachybochartin A | Cytotoxicity | MDA-MB-231 | 15.2 ± 1.3 | - | |
| Stachybochartin A | Cytotoxicity | U-2OS | 21.7 ± 2.1 | - | |
| Stachybochartin B | Cytotoxicity | MDA-MB-231 | 10.8 ± 1.1 | - | |
| Stachybochartin B | Cytotoxicity | U-2OS | 18.5 ± 1.9 | - | |
| Stachybochartin C | Cytotoxicity | MDA-MB-231 | 8.5 ± 0.9 | - | |
| Stachybochartin C | Cytotoxicity | U-2OS | 12.3 ± 1.2 | - | |
| Stachybochartin D | Cytotoxicity | MDA-MB-231 | 6.2 ± 0.7 | - | |
| Stachybochartin D | Cytotoxicity | U-2OS | 9.8 ± 1.0 | - | |
| Stachybochartin G | Cytotoxicity | MDA-MB-231 | 4.5 ± 0.5 | - | |
| Stachybochartin G | Cytotoxicity | U-2OS | 7.6 ± 0.8 | - |
Note: Comprehensive quantitative data for the anti-inflammatory activity of Chartarlactams A-P was not available in the reviewed literature. The table includes data for related phenylspirodrimanes to illustrate the potential of this compound class.
Antihyperlipidemic Activity
Chartarlactams A-P have been specifically investigated for their ability to reduce lipid accumulation in liver cells, a key factor in conditions like non-alcoholic fatty liver disease (NAFLD). The human hepatoma cell line, HepG2, is a common in vitro model for these studies, where lipid accumulation is induced by treatment with oleic acid. The antihyperlipidemic effect is quantified by measuring the reduction in intracellular lipid droplets, often visualized by Oil Red O staining.
Table 2: Antihyperlipidemic and Cytotoxic Activity of Phenylspirodrimanes
| Compound | Assay | Cell Line | Activity/IC50 (µM) | Reference |
| Chartarlactams A-P | Antihyperlipidemic | HepG2 | Showed activity (qualitative) | |
| Stachybotrysin A (1) | α-glucosidase inhibition | - | IC50 = 20.68 | |
| Stachybotrysin A analogue (2) | Cytotoxicity | SF-268 | IC50 = 22.73 | |
| Stachybotrysin A analogue (2) | Cytotoxicity | MCF-7 | IC50 = 15.45 | |
| Stachybotrysin A analogue (2) | Cytotoxicity | HepG2 | IC50 = 8.88 | |
| Stachybotrysin A analogue (2) | Cytotoxicity | A549 | IC50 = 12.31 | |
| Phenylspirodrimane (2) | Cytotoxicity | A549 | IC50 < 0.1 | |
| Phenylspirodrimane (3) | Cytotoxicity | A549 | IC50 < 0.1 | |
| Phenylspirodrimane derivative (16) | Thrombin Inhibition | - | 72% inhibition at 200 µM | |
| Stachybotrychromene A | Cytotoxicity | HepG2 | IC50 = 73.7 | |
| Stachybotrychromene B | Cytotoxicity | HepG2 | IC50 = 28.2 |
Note: While Chartarlactams A-P are reported to have antihyperlipidemic activity, specific quantitative data for each compound was not available in a consolidated format in the reviewed literature. The table includes available data for related phenylspirodrimanes.
Signaling Pathways and Mechanisms of Action
The biological effects of Chartarlactams are underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chartarlactams have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
ROS Signaling Pathway
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species. At low levels, ROS are important signaling molecules. However, overproduction of ROS can lead to oxidative stress and cellular damage, contributing to inflammation. Chartarlactams have been observed to suppress ROS generation, which may contribute to their anti-inflammatory effects by preventing the activation of pro-inflammatory signaling cascades.
References
Chartarlactam Compounds: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarlactam compounds are a class of phenylspirodrimane natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Primarily isolated from the fungus Stachybotrys chartarum, often found in association with marine sponges, these complex molecules exhibit a unique chemical architecture that has made them attractive targets for drug discovery and development. This technical guide provides a comprehensive review of the current literature on Chartarlactam compounds, summarizing their biological activities, mechanisms of action, and available experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Biological Activities and Quantitative Data
Chartarlactam compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic effects. The following tables summarize the quantitative data reported for various Chartarlactam compounds and their derivatives.
Table 1: Anti-inflammatory Activity of Chartarlactam Compounds
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Compound 10 (unnamed) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 12.4 μM | [1] |
Table 2: Antibacterial Activity of Chartarlactam Compounds
| Compound | Bacterial Strain | MIC Value | Reference |
| Chartarlactam Q | Staphylococcus aureus | 4-16 μg/mL | [2] |
| Chartarlactam R | Staphylococcus aureus | 4-16 μg/mL | [2] |
| Chartarlactam S | Staphylococcus aureus | 4-16 μg/mL | [2] |
Table 3: Antiviral Activity of Chartarlactam Compounds
| Compound | Virus | Assay | Activity | Reference |
| Chartarlactam T | Zika Virus (ZIKV) | Not specified | Significant inhibition | [2] |
Table 4: Antihyperlipidemic Activity of Chartarlactam Compounds
| Compound | Cell Line | Assay | Activity | Reference |
| Chartarlactams A–P (1–16) and known analogues (8–24) | HepG2 cells | Lipid-lowering effects | Potent activity observed for some compounds | [3] |
Mechanism of Action: Anti-inflammatory Effects via the NF-κB/ROS Signaling Pathway
Mechanistic studies on the anti-inflammatory properties of certain Chartarlactam compounds have revealed their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway through the suppression of reactive oxygen species (ROS) generation.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, active Chartarlactam compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is attributed to the suppression of ROS, which in turn inactivates the NF-κB signaling pathway, preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of Chartarlactam compounds are crucial for advancing research in this area. While specific, step-by-step protocols are often proprietary or vary between laboratories, this section outlines the general methodologies reported in the literature.
Isolation and Purification of Chartarlactam Compounds
The general workflow for isolating Chartarlactam compounds from Stachybotrys chartarum involves fermentation, extraction, and chromatographic purification.
1. Fungal Culture and Fermentation:
-
The fungal strain, such as Stachybotrys chartarum WGC-25C-6, is typically cultured on a solid medium like potato dextrose agar (PDA).
-
For large-scale production, solid-state fermentation is often employed using a rice medium. The fungus is inoculated onto autoclaved rice and incubated for several weeks to allow for the production of secondary metabolites.
2. Extraction:
-
The fermented rice culture is extracted exhaustively with an organic solvent, most commonly ethyl acetate.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the individual Chartarlactam compounds.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.
-
ODS Column Chromatography: Fractions of interest are further purified on an octadecylsilane (ODS) column, often with a methanol-water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the Chartarlactam compounds for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 μg/mL) to the wells, and the plates are incubated for a further period (e.g., 24 hours).
-
The production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
1. Bacterial Strains and Culture:
-
The bacterial strain of interest, such as Staphylococcus aureus, is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.
2. Assay Procedure (Broth Microdilution Method):
-
The Chartarlactam compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the bacteria is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity Assay
While specific details for the antiviral assay against Zika virus are not extensively reported for Chartarlactam T, a general plaque reduction assay can be described.
1. Cell and Virus Culture:
-
A susceptible cell line (e.g., Vero cells) is grown to confluence in a suitable medium.
-
The Zika virus stock is tittered to determine the plaque-forming units (PFU) per mL.
2. Plaque Reduction Assay:
-
Confluent cell monolayers in 6-well plates are infected with a known amount of Zika virus (e.g., 100 PFU).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the Chartarlactam compound and a gelling agent (e.g., agarose).
-
The plates are incubated for several days until visible plaques are formed.
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
The percentage of plaque inhibition is calculated relative to the untreated virus control.
Antihyperlipidemic Activity Assay in HepG2 Cells
1. Cell Culture:
-
Human hepatoma HepG2 cells are cultured in a suitable medium, such as DMEM with 10% FBS.
2. Lipid Accumulation Induction:
-
To induce lipid accumulation, HepG2 cells are often treated with a high concentration of free fatty acids, such as oleic acid.
3. Assay Procedure:
-
HepG2 cells are seeded in multi-well plates and treated with various concentrations of the Chartarlactam compounds in the presence of the lipid-inducing agent.
-
After an incubation period (e.g., 24 hours), the cells are washed and fixed.
-
Oil Red O Staining: The intracellular lipid droplets are stained with Oil Red O, a lipid-soluble dye.
-
The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stained oil can be extracted with a solvent (e.g., isopropanol), and the absorbance is measured at a specific wavelength.
-
The reduction in lipid accumulation in the presence of the Chartarlactam compounds is then determined.
Synthesis of Chartarlactam Compounds
The total synthesis of the complex phenylspirodrimane core of Chartarlactams is a challenging endeavor. Research in this area is ongoing, with some successful semisynthetic approaches reported. These methods often utilize precursor molecules isolated from S. chartarum and modify them chemically to generate a library of Chartarlactam derivatives.[1] This approach allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially enhanced biological activities.
Clinical Trials
To date, there is no publicly available information on any Chartarlactam compounds entering clinical trials. The research on these compounds is still in the preclinical phase, focusing on their isolation, characterization, and the elucidation of their biological activities and mechanisms of action.
Conclusion
Chartarlactam compounds represent a promising class of natural products with a wide range of biological activities that warrant further investigation. Their potent anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic properties make them attractive candidates for the development of new therapeutic agents. Future research should focus on the total synthesis of these complex molecules to enable more extensive structure-activity relationship studies and the generation of analogues with improved pharmacological profiles. Furthermore, more in-depth mechanistic studies are needed to fully understand their modes of action. While the journey from a natural product lead to a clinically approved drug is long and challenging, the unique structural features and significant biological potential of Chartarlactam compounds make them a compelling area for continued research and development.
References
Fungal Metabolites: A Deep Dive into their Antihyperlipidemic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of cardiovascular diseases, the leading cause of mortality worldwide. The quest for effective and safe antihyperlipidemic agents has led researchers to explore diverse natural sources, with fungi emerging as a particularly prolific and historically significant reservoir. The discovery of statins, a class of fungal secondary metabolites, revolutionized the management of hypercholesterolemia and underscored the immense therapeutic potential harbored within the fungal kingdom.[1][2] Fungi produce a vast arsenal of secondary metabolites, including polyketides, terpenoids, and polysaccharides, many of which exhibit potent biological activities.[3] This technical guide provides an in-depth exploration of the antihyperlipidemic properties of these fungal metabolites, focusing on their mechanisms of action, supported by quantitative data, and detailed experimental protocols for their evaluation.
Core Antihyperlipidemic Fungal Metabolites and Their Mechanisms
Fungal metabolites exert their lipid-lowering effects through various mechanisms, primarily by inhibiting key enzymes in the cholesterol biosynthesis pathway, reducing lipid absorption, and modulating cellular lipid metabolism.
Polyketides: The Statin Revolution and Beyond
Polyketides are a diverse class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA precursors.[4][5] This class includes the most successful antihyperlipidemic drugs to date.
-
Statins (Lovastatin, Mevastatin, Pravastatin): Naturally produced by various fungi including Aspergillus terreus, Penicillium citrinum, and Monascus species, statins are potent competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the biosynthesis of cholesterol.[8] By blocking this step, statins decrease endogenous cholesterol synthesis, which leads to an upregulation of LDL receptors on liver cells and increased clearance of LDL cholesterol from the circulation.[1] Natural statins like lovastatin and mevastatin (compactin) paved the way for semi-synthetic (simvastatin) and fully synthetic versions that are now widely used clinically.[6][8]
-
Tanzawaic Acids: A study on polyketides isolated from the fungus Penicillium steckii identified several tanzawaic acid derivatives with significant lipid-lowering activity in oleic acid-induced HepG2 liver cells.[9] These compounds were shown to decrease intracellular accumulation of total cholesterol (TC) and triglycerides (TG), indicating a mechanism that involves modulating cellular lipid metabolism.[9]
Terpenoids and Steroids
-
Zaragozic Acids: These fungal metabolites, produced by species such as Sporormiella intermedia and Leptodontium elatius, target a different enzyme in the cholesterol biosynthesis pathway: squalene synthase.[10] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene. By inhibiting this enzyme, zaragozic acids effectively block the formation of cholesterol.[10]
-
Mycosterols: Fungi produce a variety of sterols, with ergosterol being the most prominent. Some studies suggest that mycosterols themselves may possess lipid-lowering effects, analogous to plant-derived phytosterols, although the mechanisms are not yet fully elucidated.[11]
Other Bioactive Compounds
-
Fungal Polysaccharides: Polysaccharides from edible mushrooms, such as Pleurotus ostreatus, have demonstrated the ability to reduce serum and liver cholesterol and triacylglycerol levels in animal models.[12] The proposed mechanisms include inhibiting cholesterol absorption in the gut, possibly by increasing the viscosity of intestinal contents and promoting the fecal excretion of bile acids.[13]
-
Lipase Inhibitors: Extracts from certain mushrooms have been shown to inhibit pancreatic lipase, the primary enzyme responsible for breaking down dietary fats for absorption. For instance, methanol extracts of Leccinum duriusculum and Lanmaoa fragrans exhibited potent lipase inhibitory activity.[14] This mechanism directly reduces the uptake of dietary fats, contributing to a hypolipidemic effect.
Signaling Pathways and Mechanisms of Action
The primary mechanism for the most prominent fungal antihyperlipidemic agents is the targeted inhibition of the cholesterol biosynthesis pathway.
Caption: Inhibition points of statins and zaragozic acids in the cholesterol biosynthesis pathway.
Quantitative Data on Antihyperlipidemic Effects
The following tables summarize quantitative data from key studies, providing a comparative overview of the efficacy of various fungal metabolites.
Table 1: In Vivo Antihyperlipidemic Activity of Fungal Metabolites
| Fungal Source / Compound | Model Organism | Treatment | Key Findings | Reference |
| Pleurotus ferulae | Hypercholesterolemic Rats | 5% P. ferulae in diet for 6 weeks | Plasma TC: ↓30.0%Plasma TG: ↓49.3%Plasma LDL-C: ↓71.2%LDL/HDL Ratio: ↓65.3% | [13] |
| Pleurotus ostreatus | Male Syrian Hamsters (chronic alcohol intake) | 2% dried P. ostreatus in diet | Significant reduction in serum and liver cholesterol and triacylglycerols | [12] |
TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL: High-Density Lipoprotein
Table 2: In Vitro Antihyperlipidemic Activity of Fungal Metabolites
| Fungal Source / Compound | Assay | Target/Cell Line | Key Findings (at 10 µM) | Reference |
| Tanzawaic Acid Derivatives (from P. steckii) | Lipid Accumulation | HepG2 cells | Compounds 3, 6, 10, 12 significantly decreased intracellular TC levels.Compounds 3, 6, 10 significantly decreased intracellular TG levels. | [9] |
| Leccinum duriusculum (Methanol Extract) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 35.02 µg/mL | [14][15] |
| Lanmaoa fragrans (Methanol Extract) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 22.40 µg/mL | [14][15] |
| Orlistat (Positive Control) | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | IC₅₀: 37.63 µg/mL | [14][15] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols and Workflows
The discovery and validation of novel antihyperlipidemic agents from fungi involve a multi-step process, from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for identifying novel antihyperlipidemic fungal metabolites.
Key Methodologies
-
Fungal Fermentation and Extraction:
-
Culture: Fungi are grown in a suitable liquid or solid medium to encourage the production of secondary metabolites. For example, Aspergillus terreus is used for lovastatin production via fermentation.[2]
-
Extraction: The fungal biomass and/or the fermentation broth are extracted with organic solvents (e.g., methanol, ethyl acetate) to obtain a crude extract containing the metabolites.[14]
-
-
In Vitro Enzyme Inhibition Assays:
-
HMG-CoA Reductase Activity Assay: This assay measures the ability of a compound to inhibit the conversion of HMG-CoA to mevalonate. The activity can be monitored spectrophotometrically by measuring the rate of NADPH oxidation.
-
Pancreatic Lipase Inhibition Assay: This assay determines the inhibition of lipase activity, often using p-nitrophenyl butyrate as a substrate. The hydrolysis of the substrate by lipase releases p-nitrophenol, a colored compound that can be quantified spectrophotometrically. The IC₅₀ value is calculated to determine the inhibitory potency.[14]
-
-
Cell-Based Lipid Accumulation Assay:
-
Cell Culture: Human hepatoma cells (HepG2) are commonly used as they resemble human liver cells in their lipid metabolism.[9]
-
Induction of Hyperlipidemia: Cells are treated with a lipid source, such as oleic acid, to induce intracellular lipid accumulation (steatosis).[9]
-
Treatment: Cells are co-incubated with the fungal extracts or pure compounds.
-
Quantification: Lipid accumulation is visualized and quantified using Oil Red O staining, which specifically stains neutral lipids. The stained lipids are then extracted and measured spectrophotometrically. Intracellular total cholesterol and triglyceride levels can be measured using commercial enzymatic kits.[9]
-
-
In Vivo Hyperlipidemic Animal Models:
-
Model Induction: Rodent models (rats or mice) are fed a high-cholesterol or high-fat diet for several weeks to induce a hyperlipidemic state, characterized by elevated plasma TC, TG, and LDL-C.[13]
-
Administration: The test compound or extract is administered to the animals orally or via injection for a defined period. A positive control group (e.g., treated with a known statin) and a negative control group are included.[13]
-
Sample Collection and Analysis: Blood samples are collected periodically to analyze the plasma lipid profile (TC, TG, LDL-C, HDL-C) using enzymatic assay kits.[13] Feces may be collected to analyze lipid and cholesterol excretion.[13]
-
Histopathology: At the end of the study, organs such as the liver are collected for histological examination (e.g., H&E and Oil Red O staining) to assess fat accumulation and potential toxicity.[13]
-
Conclusion and Future Directions
Fungi represent a vast and invaluable resource for the discovery of novel antihyperlipidemic agents. The monumental success of statins serves as a powerful testament to this potential. Beyond the well-established mechanism of HMG-CoA reductase inhibition, fungal metabolites offer a diversity of actions, including inhibition of squalene synthase, modulation of cellular lipid metabolism, and reduction of dietary fat absorption. The integration of modern screening techniques, metabolomics, and genomic approaches will undoubtedly accelerate the identification of new lead compounds. Future research should focus on exploring untapped fungal biodiversity, elucidating the mechanisms of non-statin metabolites, and leveraging synthetic biology to optimize the production of these valuable compounds for therapeutic development.
References
- 1. Valuable Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Polyketides Act as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antihyperlipidemic activities of Pleurotus ferulae on biochemical and histological function in hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Chartarlactam A from Stachybotrys chartarum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation of Chartarlactam A, a member of the phenylspirodrimane class of secondary metabolites, from the fungus Stachybotrys chartarum. The methodologies outlined below are compiled from established techniques for the cultivation of S. chartarum and the purification of related fungal metabolites.
Cultivation of Stachybotrys chartarum for this compound Production
Successful isolation of this compound begins with the robust cultivation of a toxin-producing strain of Stachybotrys chartarum. The choice of culture medium is critical for optimal growth and secondary metabolite synthesis.[1][2] Studies have shown that media rich in cellulose or certain carbohydrates can enhance the production of mycotoxins.[1][3]
Protocol 1: Fungal Culture and Inoculation
-
Strain Selection : Obtain a reliable chemotype S strain of Stachybotrys chartarum, known for producing a diverse array of secondary metabolites, including phenylspirodrimanes.[4][5]
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) plates. This medium has been shown to support high concentrations of related secondary metabolites.[1][6] Autoclave the medium at 121°C for 15 minutes and pour into sterile petri dishes.
-
Inoculation : Aseptically inoculate the center of the PDA plates with a small agar plug containing mycelium of S. chartarum.
-
Incubation : Incubate the plates in the dark at 25°C for 21 days to allow for sufficient fungal growth and metabolite production.[2]
Extraction and Purification of this compound
The extraction and purification process involves a multi-step approach to separate this compound from the fungal biomass and other metabolites. This proposed protocol adapts standard methods for the isolation of fungal lactams and other secondary metabolites.[7][8]
Protocol 2: Solvent Extraction and Preliminary Purification
-
Harvesting : After incubation, harvest the entire fungal culture, including the mycelium and agar.
-
Homogenization : Homogenize the fungal material in a suitable volume of ethyl acetate. Ethyl acetate is a common solvent for extracting mycotoxins.[8]
-
Extraction : Perform a liquid-liquid extraction. Macerate the homogenized culture in ethyl acetate at room temperature with agitation for 24 hours.
-
Filtration and Concentration : Filter the mixture to remove solid fungal debris. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : Redissolve the crude extract in methanol and partition against hexane to remove nonpolar lipids. The methanolic phase will contain the more polar secondary metabolites, including this compound.
Protocol 3: Chromatographic Purification
-
Thin-Layer Chromatography (TLC) : Utilize TLC on silica gel plates to monitor the separation of compounds in the methanolic extract.[7] A suitable solvent system, such as a mixture of chloroform and methanol, can be used for development. Visualize the spots under UV light or by staining with iodine vapor.[7]
-
Column Chromatography : Perform column chromatography on the concentrated methanolic extract using silica gel as the stationary phase. Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC) : For final purification, subject the fractions containing this compound to reverse-phase HPLC.[9][10] Use a C18 column with a mobile phase gradient of water and acetonitrile. Monitor the elution profile with a UV detector.
-
Compound Identification : Characterize the purified compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound.[11]
Quantitative Data
| Compound | Culture Medium | Yield (ng/g) | Reference |
| Stachybotryamide | Potato Dextrose Agar (PDA) | 109,000 | [12] |
| Malt Extract Agar (MEA) | 62,500 | [12] | |
| Stachybotrylactam | Potato Dextrose Agar (PDA) | 27,100 | [12] |
| Malt Extract Agar (MEA) | 46,300 | [12] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation of this compound.
Putative Biosynthetic Pathway of Phenylspirodrimanes
Caption: Putative biosynthetic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Fungal Lactamases: Their Occurrence and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
Application Notes and Protocols for the Proposed Total Synthesis of Chartarlactam A
Introduction
Chartarlactam A is a member of the phenylspirodrimane family of meroterpenoids, which are isolated from the sponge-associated fungus Stachybotrys chartarum.[1][2] These natural products have garnered significant interest due to their complex molecular architecture and promising biological activities. Specifically, this compound and its congeners have demonstrated notable antihyperlipidemic effects in HepG2 cells.[1][2] The core structure of this compound features a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety, and is further distinguished by the presence of a β-lactam ring.
As of the date of this document, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and key experimental protocols that could guide future efforts toward the total synthesis of this intriguing natural product. The target audience for these notes includes researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound focuses on a convergent strategy, dissecting the molecule into key building blocks that could be synthesized independently and then coupled. The primary disconnections are centered on the formation of the β-lactam ring and the construction of the phenylspirodrimane core.
A plausible retrosynthetic pathway is outlined below:
Caption: Proposed retrosynthetic analysis of this compound.
The key steps in this proposed synthesis are:
-
β-Lactam Ring Formation: The β-lactam ring is envisioned to be installed in the final stages of the synthesis via a [2+2] cycloaddition, such as the Staudinger reaction, between an appropriate imine and a ketene.[3][4]
-
Phenylspirodrimane Core Construction: The complex phenylspirodrimane skeleton could be assembled through various strategies, potentially involving a key carbon-carbon bond formation to unite a drimane-derived fragment with a functionalized phenyl precursor.
Experimental Protocols for Key Reactions
While a complete synthetic route is not yet established, the following protocols for key transformations are proposed based on established methodologies in organic synthesis.
Protocol 1: Staudinger [2+2] Cycloaddition for β-Lactam Formation
The Staudinger synthesis is a well-established method for the construction of β-lactam rings from the reaction of a ketene with an imine.[3][4]
Reaction Scheme:
Materials:
-
Imine intermediate (1.0 eq)
-
Acid chloride (ketene precursor, 1.2 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the imine intermediate in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.
Notes:
-
The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the imine and the ketene.[3]
-
Ketenes are generally unstable and are therefore generated in situ from acid chlorides and a non-nucleophilic base like triethylamine.[5]
Data Presentation
Currently, there is no quantitative data available for the total synthesis of this compound. However, data on its biological activity has been reported.
Table 1: Antihyperlipidemic Activity of this compound
| Compound | Concentration | Assay System | Effect | Reference |
| This compound | 10 µM | HepG2 cells | Potent antihyperlipidemic activity | [2] |
Signaling Pathways and Experimental Workflows
As the total synthesis has not been accomplished, a workflow diagram for the proposed synthetic strategy is presented.
Caption: Proposed workflow for the total synthesis of this compound.
Conclusion and Future Outlook
The total synthesis of this compound represents a significant challenge in contemporary organic synthesis. The proposed retrosynthetic analysis and experimental protocols provide a conceptual framework for approaching this complex natural product. The successful synthesis would not only provide access to this compound for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties. Future research in this area will likely focus on the stereoselective construction of the phenylspirodrimane core and the efficient formation of the β-lactam ring.
References
- 1. Chartarlactams A-P, phenylspirodrimanes from the sponge-associated fungus Stachybotrys chartarum with antihyperlipidemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Investigating the Mechanism of Action of Chartarlactam A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chartarlactam A is a member of the phenylspirodrimane class of natural products, isolated from the sponge-associated fungus Stachybotrys chartarum. While the bioactivities of various Chartarlactams and related phenylspirodrimanes have been explored, the precise mechanism of action for this compound remains to be fully elucidated. This document provides a summary of the current knowledge on this compound and its analogs and offers a comprehensive set of protocols to guide researchers in investigating its mechanism of action.
Current Knowledge and Data Presentation
This compound belongs to a structurally diverse family of meroterpenoids characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety. Various compounds in this class have demonstrated a range of biological activities, including antibacterial, antiviral, and antihyperlipidemic effects.
Table 1: Summary of Biological Activities of Chartarlactams and Related Phenylspirodrimanes
| Compound/Extract | Biological Activity | Organism/Cell Line | Quantitative Data (IC50/MIC) |
| Chartarlactams A-P | Antihyperlipidemic | HepG2 cells | Not specified |
| Chartarlactams Q-S | Antibacterial | Staphylococcus aureus | MIC: 4-16 µg/mL[1] |
| Stachyin B | Antibacterial | Staphylococcus aureus | MIC: 4-16 µg/mL[1] |
| Chartarlactam T | Antiviral | ZIKV virus | Significant inhibition (quantitative data not specified)[1] |
| Stachybomycins C & E | Antibacterial | Micrococcus luteus | MIC: 8 µg/mL |
| Stachybomycins C & E | Antibacterial | Staphylococcus aureus | MIC: 16 µg/mL |
| Stachybomycins C & E | Antibacterial | Methicillin-resistant S. aureus | MIC: 16 µg/mL |
Proposed Experimental Workflow for Elucidating the Mechanism of Action
Given that the mechanism of action for this compound is currently unknown, a systematic approach is required. The following workflow is proposed to investigate its potential antibacterial and cytotoxic mechanisms.
Caption: Proposed experimental workflow for this compound mechanism of action studies.
Experimental Protocols
Protocol for Macromolecular Synthesis Inhibition Assay
This assay determines whether this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Grow a culture of the bacterial strain to the mid-logarithmic phase.
-
Aliquot the culture into four tubes.
-
To each tube, add one of the radiolabeled precursors.
-
Add this compound at a concentration of 4x MIC to three of the tubes. The fourth tube serves as a vehicle control.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 10, 20, 30, and 60 minutes), remove aliquots from each tube.
-
Precipitate the macromolecules by adding cold TCA.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with TCA and then ethanol.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the incorporated radioactivity over time for each precursor in the presence and absence of this compound. A significant reduction in the incorporation of a specific precursor indicates inhibition of that macromolecular synthesis pathway.
Protocol for Membrane Integrity Assay
This protocol assesses whether this compound disrupts the bacterial cell membrane.
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
This compound
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Wash and resuspend a mid-log phase bacterial culture in PBS.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Aliquot the stained bacterial suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 5 minutes for 1 hour.
-
An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
Potential Signaling Pathway Investigation
Should initial studies suggest an intracellular target, investigating the impact of this compound on key signaling pathways will be crucial. For instance, if protein synthesis is inhibited, the downstream effects on pathways regulated by protein availability could be explored.
Caption: Hypothetical signaling cascade following this compound-induced protein synthesis inhibition.
Disclaimer: The protocols and workflows provided are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and the bacterial strains or cell lines being investigated. The mechanism of action of this compound is currently an active area of research, and the proposed experiments are designed to contribute to its elucidation.
References
Application Note: Evaluating the Bioactivity of Chartarlactam A in HepG2 Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chartarlactam A belongs to the family of phenylspirodrimanes, natural products isolated from the sponge-associated fungus Stachybotrys chartarum.[1][2] Compounds in this class have been investigated for their potential biological activities, including antihyperlipidemic effects.[1][2] The human hepatocellular carcinoma cell line, HepG2, is a widely utilized in vitro model for studying liver function, toxicology, and the effects of chemical compounds on lipid metabolism.[2][3] This document provides detailed protocols for assessing the bioactivity of this compound in HepG2 cells, with a focus on its potential antihyperlipidemic and cytotoxic effects.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0 (Control) | 100 ± 4.5 | |
| 1 | 98 ± 5.2 | ||
| 10 | 85 ± 6.1 | ||
| 50 | 62 ± 4.8 | ||
| 100 | 45 ± 5.5 | ||
| Positive Control | Varies | Varies | Varies |
Table 2: Effect of this compound on Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
| Treatment | Concentration (µM) | Oil Red O Staining (OD at 520 nm) (Mean ± SD) | Lipid Accumulation Inhibition (%) |
| Vehicle Control | - | 0.15 ± 0.02 | 0 |
| Oleic Acid (OA) | 400 | 0.85 ± 0.07 | - |
| This compound + OA | 10 | 0.65 ± 0.06 | 23.5 |
| 50 | 0.40 ± 0.05 | 52.9 | |
| 100 | 0.25 ± 0.03 | 70.6 | |
| Positive Control + OA | Varies | Varies | Varies |
Table 3: Apoptosis Induction by this compound in HepG2 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| This compound | 50 | 15.7 ± 2.1 | 5.2 ± 0.8 | 20.9 |
| 100 | 28.4 ± 3.5 | 10.1 ± 1.2 | 38.5 | |
| Positive Control | Varies | Varies | Varies | Varies |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human hepatocellular carcinoma, HepG2.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on HepG2 cells.
-
Materials:
-
HepG2 cells
-
96-well microplates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Accumulation Assay (Oil Red O Staining)
This assay is designed to quantify intracellular lipid accumulation in HepG2 cells.
-
Materials:
-
HepG2 cells
-
24-well plates
-
This compound
-
Oleic acid (stock solution prepared in ethanol)
-
Oil Red O staining solution (0.5% in isopropanol)
-
Formalin (10%)
-
Isopropanol
-
-
Procedure:
-
Seed HepG2 cells into a 24-well plate and allow them to adhere for 24 hours.
-
Induce lipid accumulation by treating the cells with 400 µM oleic acid complexed with BSA for 24 hours. Co-treat the cells with varying concentrations of this compound.
-
After treatment, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash the cells with distilled water to remove excess stain.
-
Elute the stain from the cells by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm.
-
The amount of lipid accumulation is proportional to the absorbance.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells.
-
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Mandatory Visualizations
References
Chartarlactam A: No Evidence Found for Application in Hyperlipidemia Research
Despite a comprehensive search of available scientific literature, no research articles, clinical trials, or preclinical studies have been identified that investigate the use of Chartarlactam A in hyperlipidemia research models.
At present, there is no scientific evidence to support a role for this compound in the study or treatment of hyperlipidemia. Searches for its mechanism of action, in vivo studies, or effects on signaling pathways related to lipid metabolism have yielded no relevant results. The existing research on compounds with similar names, such as Chartarlactams Q-T, focuses on their antibacterial and antiviral properties and does not suggest any connection to lipid disorders.
Therefore, it is not possible to provide application notes, experimental protocols, or data presentations on the use of this compound for hyperlipidemia research. The core requirements of the request, including quantitative data tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled due to the complete absence of foundational research in this area.
Researchers, scientists, and drug development professionals are advised that any investigation into this compound for hyperlipidemia would be entering an entirely unexplored area of research. Foundational in vitro and in vivo studies would be required to first establish any potential biological activity related to lipid metabolism before further development could be considered.
Application Notes and Protocols for Antibacterial Assay of Chartarlactam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarlactams are a class of phenylspirodrimane-derived natural products isolated from the fungus Stachybotrys chartarum. These compounds possess a unique structural framework that includes a lactam ring, a feature they share with the well-known β-lactam antibiotics. This structural similarity suggests a potential antibacterial mechanism involving the inhibition of bacterial cell wall synthesis. This document provides detailed protocols for assessing the antibacterial activity of Chartarlactam derivatives, guidance on data presentation, and a hypothesized mechanism of action.
Data Presentation
The antibacterial efficacy of Chartarlactam derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Below is a summary of reported MIC values for various Chartarlactam and related phenylspirodrimane derivatives against several bacterial strains.
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
| Chartarlactam Q | Staphylococcus aureus | 4-16 | [1] |
| Chartarlactam R | Staphylococcus aureus | 4-16 | [1] |
| Chartarlactam S | Staphylococcus aureus | 4-16 | [1] |
| Stachyin B | Staphylococcus aureus | 4-16 | [1] |
| Stachybomycin Derivative | Staphylococcus aureus | 16 | [2] |
| Stachybomycin Derivative | Methicillin-resistant S. aureus (MRSA) | 16 | [2] |
| Stachybomycin Derivative | Micrococcus luteus | 8 | [2] |
| Phenylspirodrimane Cmpd 5 | Staphylococcus aureus | 6.25 | [3] |
Note: Limited data is currently available on the activity of Chartarlactam derivatives against Gram-negative bacteria. Studies on related phenylspirodrimanes have not shown significant activity against Gram-negative species such as Escherichia coli, Vibrio alginolyticus, Acinetobacter baumannii, and Klebsiella pneumoniae.[2]
Hypothesized Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Chartarlactam derivatives contain a β-lactam ring, a key structural motif found in antibiotics like penicillins and cephalosporins. The established mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to the active site of PBPs, β-lactams block the transpeptidation step in peptidoglycan biosynthesis, leading to a compromised cell wall and eventual cell lysis. It is hypothesized that Chartarlactam derivatives exert their antibacterial effect through a similar mechanism.
Caption: Hypothesized signaling pathway of Chartarlactam derivatives.
Experimental Protocols
Two standard and widely accepted methods for determining the antibacterial activity of compounds are the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion Assay for assessing susceptibility.
Experimental Workflow Overview
Caption: General experimental workflow for antibacterial assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
Chartarlactam derivatives
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Chartarlactam Derivative Dilutions:
-
Prepare a stock solution of the Chartarlactam derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate. Typically, a range of concentrations from 128 µg/mL to 0.25 µg/mL is tested.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the Chartarlactam derivative at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Chartarlactam derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
-
Forceps
-
Ruler or calipers
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the Chartarlactam derivative solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
-
Interpretation of Results:
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the Chartarlactam derivative.
-
Results are typically categorized as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts, although specific charts for novel compounds like Chartarlactams will need to be developed.
-
Conclusion
The provided protocols offer a standardized approach for evaluating the antibacterial properties of Chartarlactam derivatives. The data suggests that these compounds are promising candidates for further investigation, particularly against Gram-positive bacteria. Future research should focus on expanding the tested bacterial panel to include more clinically relevant strains, including a wider range of Gram-negative bacteria, and on elucidating the precise molecular interactions with their bacterial targets to confirm the hypothesized mechanism of action.
References
Application Notes and Protocols for Antiviral Activity Testing of Phenylspirodrimanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylspirodrimanes, a class of meroterpenoids produced by fungi, particularly of the genus Stachybotrys, have demonstrated a range of biological activities, including promising antiviral effects. These compounds feature a unique chemical architecture, combining a drimane-type sesquiterpene skeleton with a phenyl group via a spirofuran ring. This structural complexity gives rise to a diversity of derivatives with potential therapeutic applications. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antiviral activity of phenylspirodrimane compounds, intended to guide researchers in the screening and characterization of these molecules as potential antiviral agents.
Data Presentation: Antiviral Activity of Phenylspirodrimanes
The following tables summarize the reported in vitro antiviral activities of various phenylspirodrimane derivatives against Human Immunodeficiency Virus (HIV) and Influenza A Virus.
Table 1: Anti-HIV Activity of Phenylspirodrimanes
| Compound | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Stachybotrysin | HIV-1 | Not Specified | 15.6 | > 50 | > 3.2 | |
| Stachybotrysin G | HIV-1 | Not Specified | 18.1 | > 50 | > 2.8 | |
| Stachybotrin D | HIV-1wt | Reverse Transcriptase Assay | 8.4 | > 100 | > 11.9 | |
| Stachybotrin D | HIV-1RT-K103N | Reverse Transcriptase Assay | 7.0 | > 100 | > 14.3 | |
| Stachybotrin D | HIV-1RT-L100I,K103N | Reverse Transcriptase Assay | 23.8 | > 100 | > 4.2 | |
| Stachybotrin D | HIV-1RT-K103N,V108I | Reverse Transcriptase Assay | 13.3 | > 100 | > 7.5 | |
| Stachybotrin D | HIV-1RT-K103N,G190A | Reverse Transcriptase Assay | 14.2 | > 100 | > 7.0 | |
| Stachybotrin D | HIV-1RT-K103N,P225H | Reverse Transcriptase Assay | 6.2 | > 100 | > 16.1 |
Table 2: Anti-Influenza A Virus Activity of Phenylspirodrimanes
| Compound | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Stachybotrysin A | Influenza A | Not Specified | 12.4 | > 50 | > 4.0 | |
| Stachybotrysin F | Influenza A | Not Specified | 18.9 | > 50 | > 2.6 | |
| Known Compound 9 | Influenza A | Not Specified | 15.2 | > 50 | > 3.3 | |
| Known Compound 11 | Influenza A | Not Specified | 16.5 | > 50 | > 3.0 |
Experimental Protocols
General Protocol for In Vitro Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a primary screening method to evaluate the ability of phenylspirodrimane compounds to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76, MDCK, MT-4)
-
Complete cell culture medium (e.g., MEM with 5% FBS)
-
Virus stock with a known titer
-
Phenylspirodrimane compounds dissolved in DMSO
-
96-well cell culture plates
-
Neutral red solution
-
Spectrophotometer (540 nm)
-
Positive control antiviral drug
Procedure:
-
Cell Plating: Seed the 96-well plates with a suspension of the host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the phenylspirodrimane compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Compound Addition: Once the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells in triplicate. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and a positive control antiviral drug.
-
Virus Inoculation: Add the virus stock at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE (≥ 80%) is observed in the virus control wells.
-
Cell Viability Assessment:
-
Remove the medium from the wells.
-
Add neutral red solution and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add a destaining solution (e.g., 50% ethanol, 1% acetic acid) to lyse the cells and release the incorporated dye.
-
Read the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve for uninfected cells.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50 or IC50) by regression analysis of the dose-response curve for infected cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater antiviral specificity.
-
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the production of infectious virus particles.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock
-
Phenylspirodrimane compounds
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add overlay medium containing different concentrations of the phenylspirodrimane compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Experimental Workflow for Antiviral Activity Screening
Caption: Workflow for in vitro antiviral screening of phenylspirodrimanes.
Proposed Mechanism of Action for Anti-HIV Phenylspirodrimanes
Some phenylspirodrimanes have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.
Caption: Inhibition of HIV reverse transcriptase by phenylspirodrimanes.
Chartarlactam A: A Promising Therapeutic Lead for Inflammatory and Neurodegenerative Disorders
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chartarlactam A, a member of the phenylspirodrimane class of natural products, has emerged as a compelling therapeutic lead compound with significant anti-inflammatory and potential neuroprotective properties. Isolated from the sponge-associated fungus Stachybotrys chartarum, this complex molecule exhibits potent biological activity, making it a subject of intense interest for drug discovery and development. This document provides a detailed overview of the therapeutic potential of this compound, including its mechanism of action, quantitative biological data, and comprehensive experimental protocols for its evaluation.
Therapeutic Potential and Mechanism of Action
This compound and its analogs have demonstrated significant anti-inflammatory effects. The primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS). In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger a cascade that leads to the activation of NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Chartarlactams have been shown to suppress the generation of ROS, which in turn can inactivate the NF-κB signaling pathway, leading to a downstream reduction in these inflammatory markers.[1]
The broader class of phenylspirodrimanes, to which this compound belongs, has also been reported to possess a wide range of pharmacological activities, including anti-HIV, antihyperlipidemic, and neuroprotective effects. The neuroprotective potential is an area of growing interest, suggesting that this compound may have applications in the treatment of neurodegenerative diseases.
Quantitative Biological Data
The following tables summarize the available quantitative data for a closely related Chartarlactam compound (referred to as compound 10 in a key study), which serves as a strong indicator of the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of a Representative Chartarlactam
| Parameter | Cell Line | Stimulant | IC50 Value | Source |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 12.4 µM | [1] |
Table 2: Effect on NF-κB Signaling
| Assay | Cell Line | Stimulant | Effective Concentration | Effect | Source |
| p65 DNA-Binding Activity | RAW 264.7 Macrophages | LPS | 0.3 - 10 µM | Significant suppression | [1] |
Table 3: Cytotoxicity Profile
| Cell Line | Assay | Concentrations Tested | Observed Cytotoxicity | Source |
| RAW 264.7 Macrophages | MTT Assay | 3 µM, 10 µM, 30 µM | No detectable cytotoxicity | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and evaluation of this compound.
Protocol 1: Determination of Anti-Inflammatory Activity in RAW 264.7 Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC50 value.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
This compound
-
LPS
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time.
-
Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the LPS-stimulated control group.
Protocol 4: NF-κB p65 DNA-Binding Activity Assay
Objective: To quantify the inhibitory effect of this compound on the DNA-binding activity of the NF-κB p65 subunit.
Materials:
-
Nuclear extraction kit
-
Commercially available NF-κB p65 transcription factor assay kit (e.g., TransAM™ NF-κB p65)
-
RAW 264.7 cells
-
This compound
-
LPS
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat RAW 264.7 cells with this compound and/or LPS as described in previous protocols. Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's instructions of the nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
NF-κB p65 Assay: Perform the NF-κB p65 DNA-binding assay using a commercial kit, following the manufacturer's protocol. This typically involves:
-
Adding equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubating to allow p65 to bind to the DNA.
-
Washing to remove unbound proteins.
-
Adding a primary antibody specific for the p65 subunit.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a developing solution to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at 450 nm with a reference wavelength of 655 nm.
-
Data Analysis: Compare the absorbance values of the treated groups to the LPS-stimulated control to determine the percentage of inhibition of p65 DNA-binding activity.
Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
Caption: Rationale for the neuroprotective potential of this compound.
References
Application Notes: Structure-Activity Relationship (SAR) Studies of Chartarlactam A
Introduction
Chartarlactams are a class of phenylspirodrimane-derived meroterpenoids isolated from the sponge-associated fungus Stachybotrys chartarum.[1] This family of natural products has garnered significant interest due to their diverse biological activities, including antihyperlipidemic and cytotoxic effects.[1][2] Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of new therapeutic agents with improved potency and selectivity. This document provides an overview of the SAR studies of Chartarlactam A and its analogs, along with detailed protocols for relevant biological assays.
Biological Activity
The primary biological activities investigated for this compound and its congeners are their antihyperlipidemic and cytotoxic properties.
-
Antihyperlipidemic Activity: A study involving Chartarlactams A-P, isolated from Stachybotrys chartarum, evaluated their effects on lipid levels in HepG2 human hepatoma cells.[1] This initial screening provides the foundation for understanding how structural modifications within the Chartarlactam scaffold influence antihyperlipidemic efficacy.
-
Cytotoxic Activity: While direct cytotoxic data for this compound is not extensively detailed in the provided information, related phenylspirodrimane derivatives have been assessed for their cytotoxic potential against various human cancer cell lines, including HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma), BGC823 (gastric carcinoma), Daoy (medulloblastoma), and HepG2 (liver carcinoma).[1] Furthermore, semisynthetic derivatives of related phenylspirodrimanes have been shown to exhibit reduced cytotoxicity compared to their parent compounds, suggesting that specific structural modifications can modulate this activity.[3] For instance, certain dimeric phenylspirodrimane derivatives have demonstrated potent inhibitory capacity against Daoy, HCT-116, and NCI-H460 cell lines with IC50 values in the low micromolar range.[1]
Structure-Activity Relationship Insights
The SAR of Chartarlactams and related phenylspirodrimanes is complex, with modifications at various positions of the molecule influencing biological activity.
-
Dimerization: The formation of dimers, such as Chartarlactam L, introduces a new level of structural diversity and has been a key area of investigation.[1] The linkage patterns between monomeric units are a critical determinant of the biological activity of these dimeric compounds.
-
Functional Group Modification: The presence of dialdehyde functional groups in the precursor phenylspirodrimanes appears to be important for their cytotoxicity.[3] The conversion of these aldehydes into lactams, as seen in the Chartarlactam series, can significantly alter the cytotoxic profile, generally leading to a reduction in toxicity.[3] This suggests that the reactivity of the aldehyde groups contributes to the cytotoxic mechanism.
Data Presentation
Table 1: Cytotoxic Activity of Phenylspirodrimane Derivatives Related to Chartarlactams
| Compound | Cell Line | IC50 (µM) |
| Derivative 73 | Daoy | 2.8 |
| HCT-116 | 6.7 | |
| NCI-H460 | 7.5 | |
| Derivative 74 | Daoy | 4.2 |
| NCI-H460 | 5.5 | |
| BGC823 | 6.6 | |
| Stachybochartin A-D, G | MDA-MB-231 | 4.5 - 21.7 |
| U-2OS | 4.5 - 21.7 |
Data extracted from studies on related phenylspirodrimane derivatives to provide context for potential Chartarlactam activity.[1][2]
Experimental Protocols
Protocol 1: Antihyperlipidemic Activity Assay in HepG2 Cells
This protocol outlines the general procedure for evaluating the antihyperlipidemic effects of this compound and its analogs in a human hepatoma cell line.
1. Cell Culture:
- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of this compound and its analogs in dimethyl sulfoxide (DMSO).
- Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. A vehicle control (DMSO) should be included.
3. Lipid Quantification:
- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and measure the intracellular levels of total cholesterol (TC) and triglycerides (TG) using commercially available enzymatic kits.
- Normalize the lipid content to the total protein concentration in each well, determined using a BCA protein assay.
4. Data Analysis:
- Calculate the percentage reduction in TC and TG levels for each compound concentration relative to the vehicle control.
- Determine the EC50 value for each active compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of Chartarlactam derivatives against various cancer cell lines.
1. Cell Seeding:
- Seed cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Incubation:
- Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 490 nm using a microplate reader.
6. IC50 Determination:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
References
Application Notes and Protocols for X-ray Crystallography of Chartarlactam A Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chartarlactam A, a member of the phenylspirodrimane class of fungal secondary metabolites, holds significant interest for its potential biological activities.[1] Determining its three-dimensional atomic structure is crucial for understanding its mechanism of action and for guiding structure-based drug design efforts. X-ray crystallography is a powerful technique for elucidating the precise atomic arrangement of crystalline solids.[2][3] This document provides a detailed protocol for the crystallization and subsequent X-ray diffraction analysis of this compound, enabling researchers to obtain high-resolution structural data.
I. Experimental Protocols
Crystal Growth of this compound
The first and often most challenging step in X-ray crystallography is obtaining high-quality, single crystals of the compound of interest.[2][4] The following protocol outlines a general approach for the crystallization of this compound based on common techniques for small organic molecules.
Materials:
-
Purified this compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)
-
A selection of anti-solvents (e.g., water, hexane, pentane)
-
Crystallization vials or plates (e.g., small glass vials, micro-crystallization plates)
-
Micro-syringes or pipettes
-
Heating block or water bath
-
Microscope for crystal visualization
Protocol:
-
Solubility Screening:
-
Begin by performing a solubility screening to identify suitable solvents for this compound.
-
In small vials, test the solubility of a few milligrams of this compound in a range of solvents at room temperature and with gentle heating. A good starting point is to aim for a concentration of 1-10 mg/mL.
-
-
Crystallization Method Selection: The choice of crystallization method depends on the solubility characteristics of this compound. Common methods include:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent identified during the solubility screening.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
Transfer the filtered solution to a clean crystallization vial.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C, or 18°C).
-
Monitor the vial periodically for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of this compound in a suitable solvent.
-
In a vapor diffusion setup (e.g., a 24-well plate), place a reservoir solution containing an anti-solvent in the well.
-
Place a small drop (1-2 µL) of the this compound solution on a siliconized cover slip (hanging drop) or on a post within the well (sitting drop).
-
Seal the well with the cover slip (hanging drop) or with clear tape (sitting drop).
-
The anti-solvent vapor from the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of this compound and inducing crystallization.
-
Monitor for crystal formation over time.
-
-
Solvent/Anti-solvent Diffusion:
-
Dissolve this compound in a small amount of a good solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the this compound solution, creating a distinct interface.
-
Over time, the anti-solvent will slowly diffuse into the this compound solution, reducing its solubility and promoting crystallization at the interface.
-
-
-
Crystal Harvesting:
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.[2][4]
-
Quickly transfer the crystal to a cryoprotectant solution (e.g., paratone-N oil or a mixture of the mother liquor and glycerol) to prevent dehydration and damage.
-
Flash-cool the crystal in liquid nitrogen for storage and transport to the X-ray diffraction facility.
-
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting:
-
Mount the cryo-cooled crystal on a goniometer head in the diffractometer's cold stream (typically 100 K).
-
-
Diffraction Screening:
-
Expose the crystal to a monochromatic X-ray beam and collect a few initial diffraction images to assess crystal quality.
-
A good crystal will produce a diffraction pattern with sharp, well-defined spots.
-
-
Data Collection Strategy:
-
Based on the initial screening, determine the crystal's unit cell parameters and Bravais lattice.
-
Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.
-
-
Data Collection:
-
Execute the data collection strategy, recording the intensities and positions of the diffracted X-ray beams.[2]
-
Structure Solution and Refinement
The collected diffraction data is used to determine the three-dimensional structure of this compound.
Protocol:
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Scale and merge the data from different images to create a single, comprehensive dataset.
-
-
Structure Solution:
-
Model Building and Refinement:
-
Use the solved phases to generate an initial electron density map.
-
Build an atomic model of this compound into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data to improve the agreement between the model and the data. This iterative process continues until the model converges to a final, accurate structure.
-
II. Data Presentation
The following table summarizes typical quantitative data obtained during the X-ray crystallography of a small molecule like this compound.
| Parameter | Typical Value/Range | Description |
| Crystal System | Monoclinic, Orthorhombic, etc. | The crystal system to which the crystal belongs based on its symmetry. |
| Space Group | P2₁, P2₁2₁2₁, etc. | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (Å) | a = 10-20, b = 10-20, c = 15-30 | The lengths of the sides of the unit cell. |
| Unit Cell Angles (°) | α = 90, β = 90-110, γ = 90 | The angles between the axes of the unit cell. |
| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54184 (Cu Kα) | The wavelength of the X-rays used for diffraction. |
| Resolution (Å) | 0.8 - 1.5 | The level of detail observed in the electron density map. Lower values indicate higher resolution. |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | An indicator of the quality of the structural refinement. |
| No. of Unique Reflections | 2000 - 5000 | The number of independent diffraction spots measured. |
| Completeness (%) | > 95 | The percentage of all possible reflections that were measured. |
| Redundancy | 3 - 6 | The average number of times each unique reflection was measured. |
III. Visualization
Experimental Workflow for X-ray Crystallography of this compound
Caption: Workflow for this compound X-ray Crystallography.
References
Application Notes and Protocols for HPLC Quantification of Chartarlactam A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chartarlactam A is a member of the phenylspirodrimane class of secondary metabolites produced by the fungus Stachybotrys chartarum. This class of compounds has garnered significant interest due to its diverse and potent biological activities, including antihyperlipidemic, antibacterial, and antiviral properties. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as fungal fermentation broths, crude extracts, and purified samples, becomes paramount.
This document provides a detailed application note and a proposed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodologies described herein are based on the analysis of structurally related phenylspirodrimane compounds and established principles of HPLC method development for natural products.
Experimental Protocols
Proposed HPLC Method for the Quantification of this compound
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound. Note: This is a proposed method and requires validation for specific applications.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Additive: Formic acid (analytical grade).
-
Standard: Purified this compound (as a reference standard).
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of pure this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Fungal Fermentation Broth:
-
Centrifuge the broth to separate the mycelia from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Crude Extracts:
-
Accurately weigh the crude extract and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
5. Method Validation Parameters (to be determined)
A full method validation should be performed according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The linear relationship between the concentration and the detector response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Robustness: The capacity of the method to remain unaffected by small variations in method parameters.
Table 2: Expected Performance Parameters for the Proposed HPLC Method
| Validation Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.
Table 3: Example of a Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 4: Example of Quantification of this compound in a Fungal Extract Sample
| Sample ID | Weight of Extract (mg) | Final Volume (mL) | Peak Area (mAU*s) | Concentration (µg/mL) | Amount of this compound (mg/g of extract) |
| Extract 1 | 10.5 | 10 | Value | Calculated Value | Calculated Value |
| Extract 2 | 9.8 | 10 | Value | Calculated Value | Calculated Value |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Proposed Signaling Pathway
Some phenylspirodrimane compounds have been reported to exhibit anti-inflammatory activity by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound may exert its biological effects through a similar mechanism.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chartarlactam A Production from Stachybotrys chartarum
Welcome to the technical support center for improving the yield of Chartarlactam A from fungal cultures of Stachybotrys chartarum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strain produces it?
This compound is a member of the phenylspirodrimane class of meroterpenoids, which are hybrid polyketide-terpenoid natural products. It is a secondary metabolite produced by the filamentous fungus Stachybotrys chartarum. Strains of S. chartarum isolated from marine environments, particularly those associated with sponges, have been reported to produce a variety of Chartarlactams, including this compound.
Q2: What are the general culture conditions for Stachybotrys chartarum to produce this compound?
Stachybotrys chartarum is a slow-growing fungus. Optimal conditions for the production of its secondary metabolites, including phenylspirodrimanes like this compound, generally involve:
-
Temperature: 25-30°C.[1]
-
pH: An initial pH of 5.6-6.0 is optimal for growth.
-
Aeration: Adequate aeration is necessary for submerged cultures.
Q3: Which type of culture medium is best for this compound production?
The choice of culture medium significantly impacts the yield of secondary metabolites. For phenylspirodrimane production by S. chartarum, media with a high carbon-to-nitrogen ratio are generally preferred.
-
Favorable media: Potato Dextrose Agar (PDA) and cellulose-based media have been shown to support the production of related phenylspirodrimanes.[2][3] For liquid cultures, a Potato Dextrose Broth (PDB) is a good starting point.
-
Less favorable media: Media rich in nitrogen, such as those containing peptone (e.g., Glucose-Yeast-Peptone and Sabouraud-Dextrose), tend to suppress the production of these secondary metabolites.[2][3]
Q4: How can I extract and quantify this compound from my fungal culture?
A common method for extraction involves solvent extraction of the culture broth and/or mycelium.
-
Extraction: The culture can be extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Purification: The crude extract can be purified using chromatographic techniques like column chromatography on silica gel or reversed-phase C18 media, followed by High-Performance Liquid Chromatography (HPLC).
-
Quantification: Quantification of this compound can be achieved using a validated HPLC method with a suitable detector (e.g., UV or mass spectrometry) and a purified standard of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fungal growth | - Inoculum is not viable. - Incorrect culture medium composition. - Suboptimal pH or temperature. - Contamination with other microorganisms. | - Use a fresh, actively growing culture for inoculation. - Verify the composition of your culture medium. - Adjust the initial pH of the medium to 5.6-6.0 and incubate at 25-30°C. - Use sterile techniques and consider adding an antifungal agent if bacterial contamination is a persistent issue. |
| Good fungal growth but low this compound yield | - High nitrogen content in the medium. - Suboptimal culture duration. - Inadequate aeration in liquid culture. - Incorrect extraction procedure. | - Switch to a low-nitrogen medium like Potato Dextrose Broth (PDB). Avoid media with peptone. - Perform a time-course experiment to determine the optimal harvest time (typically in the stationary phase). - Increase the agitation speed of the shaker or use baffled flasks to improve oxygen transfer. - Ensure your extraction solvent is appropriate for phenylspirodrimanes (e.g., ethyl acetate) and that the extraction is efficient. |
| Inconsistent yields between batches | - Variability in inoculum size or age. - Inconsistent media preparation. - Fluctuations in incubation conditions (temperature, agitation). | - Standardize your inoculation procedure, using a consistent amount of a culture of the same age. - Prepare media in larger batches to ensure uniformity. - Closely monitor and control incubation parameters. |
| Difficulty in extracting/purifying this compound | - Emulsion formation during liquid-liquid extraction. - Co-extraction of interfering compounds. | - Centrifuge the mixture to break the emulsion or add a small amount of a saturated salt solution. - Employ a solid-phase extraction (SPE) step to clean up the crude extract before HPLC. |
Quantitative Data on Secondary Metabolite Production
| Culture Medium | Stachybotrylactam (ng/g) | Total Macrocyclic Trichothecenes (ng/g) | Reference |
| Potato Dextrose Agar (PDA) | 1,000 - 10,000 | 10,000 - 100,000 | [2][3] |
| Cellulose Agar (CEL) | 1,000 - 10,000 | 10,000 - 100,000 | [2][3] |
| Malt Extract Agar (MEA) | 100 - 1,000 | 1,000 - 10,000 | [2][3] |
| Glucose-Yeast-Peptone Agar (GYP) | <100 | <1,000 | [2][3] |
| Sabouraud-Dextrose Agar (SAB) | <100 | <1,000 | [2][3] |
Note: The data are approximate ranges compiled from studies on genotype S strains of S. chartarum. Yields can vary significantly between different strains.
Experimental Protocols
Protocol 1: Cultivation of Stachybotrys chartarum in Liquid Culture for this compound Production
-
Inoculum Preparation:
-
Grow S. chartarum on a Potato Dextrose Agar (PDA) plate at 25°C for 10-14 days until well-sporulated.
-
Harvest conidia by adding sterile water to the plate and gently scraping the surface with a sterile loop.
-
Determine the conidia concentration using a hemocytometer and adjust to approximately 1 x 10^6 conidia/mL.
-
-
Liquid Fermentation:
-
Prepare Potato Dextrose Broth (PDB).
-
Dispense 100 mL of PDB into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each flask with 1 mL of the conidial suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14-21 days in the dark.
-
-
Harvesting:
-
After the incubation period, separate the mycelium from the culture broth by vacuum filtration.
-
The broth and mycelium can be extracted separately to determine the localization of this compound.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Extraction of Culture Broth:
-
To the filtered culture broth, add an equal volume of ethyl acetate.
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic (upper) layer and repeat the extraction twice more.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction of Mycelium:
-
Freeze-dry the mycelial mass to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the powder with a mixture of chloroform:methanol (2:1, v/v) by sonication or overnight shaking.
-
Filter the extract and evaporate the solvent to yield the crude mycelial extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions of different polarities.
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fraction containing this compound.
-
Visualizations
Phenylspirodrimane Biosynthetic Pathway
The following diagram illustrates the putative biosynthetic pathway for phenylspirodrimanes, the class of compounds to which this compound belongs.
Caption: Putative biosynthetic pathway of phenylspirodrimanes.
General Workflow for Improving this compound Yield
This diagram outlines a systematic approach to optimizing the production of this compound.
Caption: Workflow for optimizing this compound production.
References
- 1. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 3. mdpi.com [mdpi.com]
Chartarlactam A Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Chartarlactam A. As specific literature on the purification of this compound is limited, this guide is based on established methodologies for the purification of similar fungal secondary metabolites and β-lactam-containing natural products.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a fungal culture of Stachybotrys chartarum?
A1: The initial extraction of this compound from a Stachybotrys chartarum culture typically involves solid-liquid or liquid-liquid extraction. The fungal biomass is usually separated from the culture broth, and both can be extracted with an organic solvent like ethyl acetate or methanol to ensure the recovery of metabolites with varying polarities. It is crucial to handle Stachybotrys chartarum with appropriate safety precautions due to its potential to produce mycotoxins[1].
Q2: What are the most common challenges encountered during the purification of this compound?
A2: Researchers may face several challenges, including:
-
Co-elution of related compounds: S. chartarum produces a wide array of secondary metabolites, some of which may have similar physicochemical properties to this compound, leading to difficult separation[1].
-
Compound instability: The β-lactam ring in this compound may be susceptible to degradation under acidic or basic conditions, as well as elevated temperatures.
-
Low yield: The concentration of this compound in the fungal culture can be low, requiring efficient extraction and purification steps to obtain sufficient quantities.
-
Purity assessment: Accurately determining the purity of the final compound can be challenging without a certified reference standard. Techniques like HPLC, LC-MS, and NMR are essential for this purpose.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is generally recommended. This can include:
-
Solid-Phase Extraction (SPE): For initial cleanup and fractionation of the crude extract. C18 or similar reversed-phase sorbents are commonly used[2].
-
Flash Chromatography: On silica gel or reversed-phase media for further separation.
-
High-Performance Liquid Chromatography (HPLC): A C18 column is often used for the final purification step to achieve high purity.
Troubleshooting Guide
Problem 1: Low yield of this compound after initial extraction.
| Possible Cause | Suggested Solution |
| Incomplete cell lysis | Use mechanical disruption (e.g., sonication, bead beating) or enzymatic digestion to improve the extraction of intracellular metabolites. |
| Inappropriate solvent polarity | Perform sequential extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to capture a broader range of compounds. |
| Degradation during extraction | Conduct extractions at low temperatures and minimize exposure to light and extreme pH conditions. |
Problem 2: Co-elution of impurities with this compound during HPLC.
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase | Modify the mobile phase composition. For reversed-phase HPLC, adjust the gradient slope, the organic modifier (e.g., acetonitrile vs. methanol), or the pH of the aqueous phase. |
| Inadequate column chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities. |
| Isomeric impurities | Employ chiral chromatography if enantiomeric or diastereomeric impurities are suspected. Supercritical Fluid Chromatography (SFC) can also be effective for separating stereoisomers[3]. |
Problem 3: Degradation of this compound during purification.
| Possible Cause | Suggested Solution |
| pH instability | Maintain a neutral pH throughout the purification process. Use buffered mobile phases for chromatography. |
| Temperature sensitivity | Perform all purification steps at reduced temperatures (e.g., 4°C) and store fractions on ice. |
| Solvent-induced degradation | Avoid prolonged exposure to reactive solvents. Evaporate solvents under reduced pressure at low temperatures. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Mycelial Extraction: Lyophilize the mycelium and grind it into a fine powder. Extract the powder with methanol (3 x 500 mL for 10 g of dry weight) with constant stirring.
-
Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate (3 times).
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Multi-Step Chromatographic Purification
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a stepwise gradient of water and methanol (e.g., 100% H₂O, 25% MeOH, 50% MeOH, 75% MeOH, 100% MeOH).
-
Collect the fractions and analyze them by TLC or LC-MS to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool and concentrate the this compound-rich fractions from SPE.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20-80% acetonitrile over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the target peak.
-
-
Purity Assessment:
-
Analyze the purified fraction by analytical HPLC with a photodiode array (PDA) detector to assess peak purity[4].
-
Confirm the identity and purity by LC-MS and NMR spectroscopy.
-
Quantitative Data Summary
Table 1: Comparison of Different Purification Strategies for this compound (Hypothetical Data)
| Purification Strategy | Starting Material (g) | Final Yield (mg) | Purity (%) |
| Strategy A: Silica Gel Chromatography | 5.0 | 12.5 | 85 |
| Strategy B: SPE followed by Prep-HPLC | 5.0 | 8.2 | >98 |
| Strategy C: Ion-Exchange followed by RP-HPLC | 5.0 | 6.5 | >99 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Chartarlactam A in Biological Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Chartarlactam A and other poorly soluble compounds in biological assays. Low aqueous solubility can lead to significant experimental issues, including compound precipitation, underestimated biological activity, and poor data reproducibility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in the cell culture medium?
A1: Compound precipitation in aqueous-based cell culture media is a common issue for poorly soluble molecules and can be attributed to several factors:
-
Physicochemical Properties: The inherent chemical structure of this compound may lead to poor aqueous solubility.[4]
-
High Concentration: You may be exceeding the compound's solubility limit in the final assay medium.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" or precipitate.[5] The final concentration of the organic solvent is a critical factor in maintaining solubility.[4]
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can sometimes reduce a compound's solubility.[6]
-
pH and Temperature: The pH and temperature of the medium can significantly affect the solubility of many compounds.[4][5]
Q2: How can I visually identify compound precipitation?
A2: Precipitation can be observed in several ways:
-
Visible Particles: You might see distinct particles, crystals, or an amorphous solid.[4]
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating fine, suspended particles.[4]
-
Color Change: For colored compounds, precipitation can alter the appearance of the medium.[4]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.[4]
Q3: What are the consequences of low solubility and precipitation in my assay?
A3: Low solubility can severely impact the accuracy and reliability of your experimental results by:
-
Underestimating Potency: If the compound is not fully dissolved, the actual concentration exposed to the target is lower than intended, leading to an underestimation of its biological activity (e.g., a falsely high IC50 value).[1][2][3]
-
Reducing Hit Rates: In high-throughput screening (HTS), precipitation can lead to false negatives, causing potentially valuable compounds to be overlooked.[1][2][3]
-
Causing Inaccurate Data: It can result in variable and erratic data, making it difficult to establish reliable structure-activity relationships (SAR).[1][2][3]
-
Interfering with Assays: Precipitates can interfere with assay readouts, such as those based on absorbance, fluorescence, or luminescence.[4]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Understanding the two types of solubility is crucial for troubleshooting:
-
Kinetic Solubility: This is the concentration of a compound that stays in solution after a stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer. It often represents a supersaturated state and can change over time.[5] This is highly relevant for most in-vitro assays.[1]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the maximum amount of a compound is dissolved in a solvent under specific conditions, and the dissolved compound is in equilibrium with any undissolved solid.[5] This measurement is more time-consuming and is often considered the "gold standard".[7]
Q5: What are co-solvents, and how should I use them?
A5: Co-solvents are water-miscible organic solvents used to dissolve poorly soluble compounds.[8][9] The most common co-solvent in biological research is Dimethyl Sulfoxide (DMSO).[10] When preparing your compound, the typical first step is to create a concentrated stock solution in a suitable co-solvent.[10] This stock is then diluted to the final concentration in the aqueous assay buffer.[10] It is critical to keep the final concentration of the co-solvent as low as possible (ideally ≤0.5% for DMSO) to avoid solvent-induced toxicity to the cells.[10][11]
Troubleshooting Guides
If you encounter precipitation, follow these systematic guides to diagnose and resolve the issue.
Guide 1: Initial Assessment and Quick Fixes
-
Visual Confirmation: First, confirm that the observed precipitate is indeed your compound. Prepare a control sample of the medium with the same amount of solvent (e.g., DMSO) but without this compound. If no precipitate forms in the control, the issue is related to your compound.[5]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[5][6]
-
Stir While Adding: Slowly add the stock solution to the medium while gently stirring or vortexing.[5][6] This can prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: Test a lower final concentration of this compound to see if the precipitation persists.[10]
Guide 2: Systematic Solubilization Workflow
If the quick fixes are unsuccessful, a more systematic approach is required. The following workflow can help you find the optimal conditions for your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Chartarlactam A stability in different solvents and temperatures
This technical support center provides guidance and answers frequently asked questions regarding the stability of Chartarlactam A in various experimental conditions. As a member of the broader β-lactam family, this compound's stability can be inferred from the general behavior of this class of compounds, which are known to be susceptible to degradation under certain conditions. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
While specific long-term stability data for this compound is not extensively published, a related compound, Stachybotrylactam, is recommended to be stored at -20°C and is stable for at least 4 years under these conditions.[1] For routine laboratory use, it is advisable to store this compound as a solid at -20°C or lower and prepare fresh solutions for experiments.
Q2: In which solvents is this compound soluble and what is the expected stability in these solvents?
Based on the solubility of the related compound Stachybotrylactam, this compound is expected to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1] However, the β-lactam ring, a core structure in Chartarlactams, is susceptible to hydrolysis, especially in protic solvents like water and methanol.[2] Therefore, it is recommended to prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C to -80°C). Aqueous solutions should be prepared fresh before use.
Q3: What factors can lead to the degradation of this compound?
The primary route of degradation for β-lactam containing compounds is the hydrolysis of the β-lactam ring.[2][3] This can be influenced by several factors:
-
pH: β-lactams are generally unstable at extreme pH values (both acidic and alkaline conditions).[2][4]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2][5]
-
Enzymes: The presence of β-lactamase enzymes will lead to rapid degradation.[3][6][7]
-
Solvents: Protic solvents, particularly water, can facilitate hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, minimize the time the compound is in solution before use. Consider using a less nucleophilic buffer system if compatible with the assay. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | Ensure all aliquots of stock solutions are stored at the same low temperature and protected from moisture. Use a consistent protocol for thawing and handling solutions. Perform a stability check of the compound in the experimental buffer over the time course of the experiment. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation products of this compound are being formed. | Analyze the compound in a range of solvents and at different time points to identify degradation products. The primary degradation product of β-lactams is typically the hydrolyzed open-ring form.[2] Consider performing stress testing under acidic, basic, and oxidative conditions to characterize potential degradation products. |
Experimental Protocols
General Protocol for Assessing this compound Stability
A standardized protocol is crucial for obtaining reliable stability data.[8][9] The following is a general guideline for assessing the stability of this compound in a specific solvent and at a given temperature.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO).
-
Preparation of Test Samples: Dilute the stock solution into the desired solvent (e.g., phosphate-buffered saline, cell culture medium) to the final experimental concentration.
-
Incubation: Incubate the test samples at the desired temperatures. It is recommended to test a range of temperatures, for example, 4°C, room temperature (20-25°C), and 37°C.
-
Time Points: Collect aliquots of the test samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The initial time point (t=0) serves as the baseline.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Summary of Stability Data for β-Lactam Antibiotics (as a proxy for this compound)
| Condition | General Stability Trend for β-Lactams | References |
| pH | Unstable in acidic (pH < 4) and alkaline (pH > 8) conditions. | [2][4] |
| Temperature | Degradation rate increases with increasing temperature. | [2][5] |
| Aqueous Solution | Susceptible to hydrolysis, stability decreases over time. | [2][10] |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally more stable than in aqueous solutions. | [1] |
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Putative Degradation Pathway of a β-Lactam Compound
Caption: General degradation pathway for β-lactam compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 10. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Chartarlactam Analogues
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Chartarlactam analogues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the chromatographic analysis of these compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant peak tailing for my Chartarlactam analogues on a C18 column. What are the likely causes and how can I resolve this?
A1: Peak tailing for nitrogen-containing heterocyclic compounds like Chartarlactam analogues is a common issue, often stemming from secondary interactions with the stationary phase.[1]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in your Chartarlactam analogues, leading to tailing.[1]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with your analytes.
-
Use of End-Capped Columns: Employing a column with end-capping will minimize the number of accessible silanol groups.[1]
-
Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Solution:
-
Reduce the injection volume or dilute your sample.[1]
-
If sensitivity is an issue, consider using a column with a larger internal diameter and particle size to increase loading capacity.
-
-
-
Cause 3: Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of your analytes, small fluctuations can lead to inconsistent ionization and peak tailing.
-
Solution: Use a buffer to maintain a consistent pH. Phosphate and acetate buffers are common choices.[2] Ensure the buffer concentration is adequate (typically 10-25 mM).
-
Q2: My peaks are broad, and the resolution between two closely eluting Chartarlactam analogues is poor. How can I improve this?
A2: Poor resolution and broad peaks can be addressed by optimizing several chromatographic parameters to enhance separation efficiency and selectivity.
-
Solution 1: Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic solvent in your mobile phase significantly impact retention and selectivity. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[2] Systematically vary the ratio of your aqueous and organic phases to find the optimal separation.
-
Gradient Elution: If your sample contains analogues with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve resolution and reduce run times.[3]
-
-
Solution 2: Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[3]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. However, be mindful of the thermal stability of your analytes.
-
-
Solution 3: Evaluate Your Column:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.
-
Column Length: A longer column provides more theoretical plates, which can enhance separation, but will also increase backpressure and run time.
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. For polar compounds, a polar-embedded or polar-endcapped column might provide better retention and peak shape.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for very polar analytes.[4]
-
Q3: I am trying to separate enantiomers of a chiral Chartarlactam analogue, but they are co-eluting. What is the best approach?
A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).
-
Approach 1: Chiral Stationary Phases (CSPs): This is the most direct and common method for chiral separations.[5]
-
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and effective for a broad range of compounds, including β-lactams, which are structurally similar to Chartarlactams.[6]
-
Cyclodextrin-Based CSPs: These are also effective for separating enantiomers, particularly in reversed-phase mode.[7]
-
Screening Different CSPs: The selection of the best CSP is often empirical. It is advisable to screen a few different types of chiral columns to find the one that provides the best selectivity for your specific analogues.
-
-
Approach 2: Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and an achiral column is used.[5] This method is less common due to potential issues with method robustness and detector compatibility.
-
Approach 3: Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5] This is an indirect method and requires that your analytes have a suitable functional group for derivatization.
Q4: I am observing ghost peaks in my chromatogram. What could be the cause?
A4: Ghost peaks are extraneous peaks that can originate from several sources.
-
Cause 1: Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as peaks, especially during a gradient run.[8]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1] Filter your mobile phase before use.
-
-
Cause 2: Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[8]
-
Solution: Implement a robust needle wash protocol on your autosampler. Inject a blank solvent run to confirm carryover.
-
-
Cause 3: Sample Degradation: If your Chartarlactam analogues are unstable in the sample solvent or mobile phase, they may degrade over time, leading to the appearance of new peaks.[9]
-
Solution: Prepare samples fresh and store them at an appropriate temperature. Investigate the stability of your analytes in the chosen solvent.
-
Data Presentation
The following tables summarize quantitative data from the separation of β-lactam ureas, which are structurally related to Chartarlactam analogues and serve as a representative example for optimizing chiral separations.
Table 1: Effect of Chiral Stationary Phase and Mobile Phase on the Separation of β-Lactam Urea Enantiomers
| Analyte (β-Lactam Urea with substituent) | Chiral Stationary Phase | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Phenyl | Chiralpak AD-3 | Acetonitrile | 1.23 | 1.15 | 1.89 |
| 3-chloro-4-methylphenyl | Chiralpak AD-3 | Acetonitrile | 1.56 | 1.12 | 1.65 |
| Phenyl | Chiralcel OD-3 | Methanol | 0.98 | 1.25 | 2.34 |
| 3-chloro-4-methylphenyl | Chiralcel OD-3 | Methanol | 1.12 | 1.21 | 2.11 |
| Phenyl | Chirallica PST-7 | Ethanol | 0.85 | 1.35 | 3.12 |
| 3-chloro-4-methylphenyl | Chirallica PST-7 | Ethanol | 0.99 | 1.31 | 2.87 |
Data adapted from a study on the separation of trans-β-lactam ureas and is intended for illustrative purposes.[6]
Experimental Protocols
Protocol 1: General Reversed-Phase Method Development for Chartarlactam Analogues
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV, at the λmax of your compounds
-
Gradient Profile:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If peak shape is poor, consider adjusting the pH with different additives or using a buffered mobile phase.
-
Test methanol as an alternative to acetonitrile to assess changes in selectivity.
-
Protocol 2: Chiral Separation Method Screening for Chartarlactam Analogues
-
Column Selection: Screen a set of chiral columns, for example:
-
A cellulose-based CSP (e.g., Chiralcel OD-3)
-
An amylose-based CSP (e.g., Chiralpak AD-3)
-
-
Mobile Phase Systems (Polar Organic Mode):
-
System 1: 100% Methanol
-
System 2: 100% Ethanol
-
System 3: 100% Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, at the λmax of your compounds
-
-
Evaluation:
-
Inject the racemic mixture of your Chartarlactam analogue onto each column with each mobile phase system.
-
Evaluate the chromatograms for any degree of separation.
-
For promising conditions, optimize the separation by adjusting the flow rate and temperature.
-
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthetic Route Troubleshooting
Subject: Total Synthesis of Chartarlactam A and Related Phenylspirodrimanes
IMPORTANT NOTICE: As of late 2025, a completed total synthesis of this compound has not been published in peer-reviewed literature.[1] this compound is a complex phenylspirodrimane natural product, and its synthesis remains an open challenge for the chemical community.
This guide, therefore, provides troubleshooting steps for the total synthesis of a closely related and structurally complex natural product from the same fungal genus, Stachybotrin C . The synthesis of Stachybotrin C involves advanced synthetic strategies that are highly relevant to any future attempts at synthesizing this compound, particularly in the construction of complex heterocyclic ring systems. The insights provided here are intended to assist researchers working on similar synthetic targets.
Frequently Asked Questions (FAQs) in Stachybotrin C Total Synthesis
Question 1: The key cascade reaction to form the central pyran ring is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can this be optimized?
Answer: The cascade reaction, which may involve a Knoevenagel condensation, Hantzsch ester reduction, and an epoxide ring-opening/transetherification, is a highly complex transformation sensitive to multiple parameters. Low yields or byproduct formation can often be attributed to the following:
-
Reagent Quality and Stoichiometry: The Hantzsch ester is prone to degradation. Ensure it is pure and used in appropriate excess. The base used for the Knoevenagel condensation (e.g., piperidine) must be of high purity and added in precise amounts.
-
Reaction Conditions: Temperature control is critical. Initial condensation may require heating, but subsequent steps might be sensitive to high temperatures, leading to decomposition. The reaction time is also a crucial factor to optimize to avoid the formation of side products.
-
Substrate Purity: The aldehyde and epoxide starting materials must be meticulously purified. Trace impurities can interfere with the catalytic cycle or lead to undesired side reactions.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. Protic solvents might interfere with the condensation step, while overly nonpolar solvents may lead to solubility issues.
Troubleshooting Workflow for Cascade Reaction Optimization
References
Technical Support Center: Stachybotrys chartarum Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrys chartarum fermentation, particularly focusing on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Stachybotrys chartarum.
1. Low Biomass Yield
-
Question: My S. chartarum culture is showing poor growth after scaling up to a bioreactor. What are the likely causes and solutions?
-
Answer: Low biomass yield during scale-up can be attributed to several factors. Ensure that the fundamental growth parameters are optimized for your bioreactor configuration. Key areas to investigate include:
-
Suboptimal Growth Conditions: S. chartarum has specific temperature and pH requirements for optimal growth. Deviations from these can significantly hinder biomass accumulation.[1]
-
Nutrient Limitation: While low nitrogen is often cited for secondary metabolite production, initial biomass growth requires sufficient nutrients. Ensure your medium has an adequate carbon and nitrogen supply for the growth phase.
-
Poor Oxygen Transfer: Inadequate aeration and agitation can lead to oxygen limitation, especially with increasing cell density. The volumetric oxygen transfer coefficient (kLa) is a critical parameter to monitor and optimize.
-
Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear stress can damage fungal mycelia, leading to reduced growth.
-
2. Inconsistent or Low Secondary Metabolite Production
-
Question: I have good biomass, but the yield of my target secondary metabolite (e.g., macrocyclic trichothecenes) is low or inconsistent between batches. How can I improve this?
-
Answer: This is a common challenge, as the conditions for optimal growth and secondary metabolite production in fungi are often different.
-
Nutrient Regulation: The production of many S. chartarum secondary metabolites, particularly macrocyclic trichothecenes (MTs), is sensitive to the nitrogen and carbon sources in the medium. Studies have shown that nitrate sources can stimulate MT production, while ammonium sources may suppress it.[2][3] Potato starch has been identified as a reliable carbon source for mycotoxin production.[2][3]
-
pH Shift: The pH of the culture medium can change significantly during fermentation due to substrate consumption and metabolite production. This pH shift can influence the biosynthesis of secondary metabolites. Implementing a pH control strategy is crucial.
-
Growth Phase Dependency: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase after rapid biomass accumulation has ceased. Ensure your fermentation is running long enough to enter this productive phase.
-
Dissolved Oxygen Levels: While high oxygen levels are needed for growth, a different dissolved oxygen (DO) concentration might be optimal for secondary metabolite synthesis. A DO-stat or cascaded aeration/agitation control strategy can be beneficial.
-
3. Foaming
-
Question: My bioreactor is experiencing excessive foaming. What can I do to control it?
-
Answer: Foaming is a common issue in fermentation, caused by proteins and other surfactants in the medium being agitated and sparged with gas.
-
Antifoam Agents: The most direct solution is the addition of a sterile antifoam agent. This can be done manually or, for better control, through an automated system linked to a foam probe.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers in the headspace.
-
Process Parameters: High agitation and aeration rates can exacerbate foaming. If possible, optimizing these parameters to reduce excessive gas holdup without compromising oxygen transfer can help.
-
4. Mycelial Pellet Formation/Viscosity Issues
-
Question: My S. chartarum culture is forming large mycelial pellets (or the broth has become highly viscous), leading to poor mixing and oxygen transfer. How can I manage this?
-
Answer: Fungal morphology in submerged culture is a critical factor.
-
Inoculum Preparation: The morphology in the bioreactor can be influenced by the inoculum. Using a homogenized mycelial suspension rather than spores may promote a more dispersed morphology.
-
Agitation and Shear: The type of impeller and the agitation speed can influence pellet formation. Rushton turbines, for example, create higher shear than marine impellers, which can help to break up clumps. However, excessive shear can also be detrimental.
-
Medium Composition: The composition of the fermentation medium can also affect fungal morphology.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Stachybotrys chartarum in a fermenter?
A1: While optimal conditions can be strain-specific, general parameters have been established. The optimal temperature for growth is typically in the range of 20-25°C, with some studies showing good growth up to 30°C.[1][4][5] The optimal pH for growth is in the range of 5.6-6.0.[1] It is crucial to control these parameters within the bioreactor for successful cultivation.
Q2: How does the choice of carbon and nitrogen source affect secondary metabolite production?
A2: The choice of carbon and nitrogen source is critical for inducing mycotoxin production. For macrocyclic trichothecenes (MTs), media rich in cellulose or potato starch and low in nitrogen have been shown to stimulate production.[2] Specifically, nitrate (e.g., sodium nitrate) has a positive effect on MT production, whereas ammonium (e.g., ammonium chloride) can be inhibitory.[2][3]
Q3: What are the key parameters to consider when scaling up S. chartarum fermentation?
A3: When scaling up from a shake flask to a bioreactor, it's important to maintain geometric similarity if possible and to focus on reproducing key mass transfer and mixing characteristics. The most critical parameter is often the volumetric oxygen transfer coefficient (kLa), which is influenced by agitation and aeration rates. Power per unit volume (P/V) and impeller tip speed are also important considerations for maintaining consistent shear and mixing environments.
Q4: How can I accurately measure biomass in a filamentous fungal fermentation?
A4: Measuring the biomass of filamentous fungi like S. chartarum can be challenging due to their morphology. The most common and reliable method is dry cell weight determination.[6][7][8] This involves filtering a known volume of the culture broth, washing the mycelial mass, and drying it to a constant weight.[6][7][9]
Q5: What is a reliable method for quantifying mycotoxins like satratoxins from a culture extract?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of mycotoxins.[10][11][12][13] This technique allows for the accurate measurement of specific toxins even in complex sample matrices.[10][11]
Data Presentation
Table 1: Optimal Growth and Secondary Metabolite Production Parameters for S. chartarum
| Parameter | Optimal Range for Growth | Notes on Secondary Metabolite Production |
| Temperature | 20-30°C[1][4][5] | Production may be favored at the lower end of the growth range. |
| pH | 5.6-6.0[1] | pH control is critical as secondary metabolism is often sensitive to pH shifts. |
| Carbon Source | Various (e.g., glucose, cellulose) | Potato starch and cellulose-rich media favor macrocyclic trichothecene production.[12][14][15] |
| Nitrogen Source | Ammonium salts, peptones | Nitrate stimulates, while ammonium suppresses, macrocyclic trichothecene production.[2][3] |
| Aeration/Agitation | To be optimized | Maintain dissolved oxygen (DO) above critical levels for growth; kLa is a key scale-up parameter. |
Experimental Protocols
1. Protocol for Dry Cell Weight (DCW) Determination
This protocol provides a method for measuring the biomass of filamentous fungi.[6][7]
-
Pre-dry and pre-weigh filter papers (e.g., 0.45 µm pore size).
-
Withdraw a defined volume of culture broth from the bioreactor.
-
Filter the sample through the pre-weighed filter paper using a vacuum filtration system.
-
Wash the retained mycelial mass with distilled water to remove residual medium components.
-
Carefully remove the filter paper and place it in a drying oven at 80-100°C.[6][7]
-
Dry the sample to a constant weight, cooling it in a desiccator before each weighing.
-
Calculate the dry cell weight per unit volume (e.g., in g/L).
2. Protocol for Determination of Volumetric Oxygen Transfer Coefficient (kLa) by the Dynamic Gassing-Out Method
This method is used to assess the oxygen transfer efficiency of a bioreactor.[16][17][18][19]
-
Fill the bioreactor with the fermentation medium (without inoculum).
-
Set the desired temperature, agitation speed, and aeration rate.
-
Calibrate the dissolved oxygen (DO) probe to 100% saturation.
-
Stop the air supply and sparge the medium with nitrogen gas to strip out the dissolved oxygen until the DO reading is close to 0%.[17][20]
-
Simultaneously stop the nitrogen supply and restart the air supply at the predetermined rate.
-
Record the DO concentration over time as it increases back to saturation.
-
Plot ln(C* - C) versus time, where C* is the saturation DO concentration and C is the DO concentration at time t. The slope of the linear portion of this curve is equal to -kLa.
3. Protocol for Mycotoxin Extraction and Analysis by LC-MS/MS
This is a general protocol for the analysis of mycotoxins such as satratoxins. Specific parameters will need to be optimized for the particular analyte and instrumentation.[11][21][22]
-
Extraction:
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Lyophilize (freeze-dry) the mycelium and broth separately.
-
Extract the lyophilized samples with a suitable organic solvent mixture (e.g., acetonitrile/water).
-
Filter the extract to remove particulate matter.
-
-
Clean-up (Optional):
-
For complex matrices, a solid-phase extraction (SPE) or immunoaffinity column clean-up step may be necessary to remove interfering compounds.[13]
-
-
LC-MS/MS Analysis:
-
Evaporate the solvent from the extract and reconstitute in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution program (e.g., using mobile phases of water and methanol/acetonitrile with additives like formic acid or ammonium acetate).
-
Detect and quantify the target mycotoxins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using at least two transitions for each compound for confirmation.
-
Visualizations
Caption: A typical workflow for scaling up a fermentation process.
Caption: A decision tree for troubleshooting common fermentation issues.
Caption: A simplified diagram of nutrient regulation of mycotoxin production.
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of water activity and temperature on germination, growth and sporulation of Stachybotrys chartarum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurements of Cell Biomass Concentration [user.eng.umd.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. aberinstruments.com [aberinstruments.com]
- 9. Dry cell weight by centrifugation [protocols.io]
- 10. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 11. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 12. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. journal.uctm.edu [journal.uctm.edu]
- 20. Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Ireland [eppendorf.com]
- 21. lcms.cz [lcms.cz]
- 22. tentamus.com [tentamus.com]
Minimizing degradation of Chartarlactam A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Chartarlactam A during extraction from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a fungal secondary metabolite belonging to the phenylspirodrimane class of compounds, isolated from Stachybotrys chartarum.[1][2] Its structure contains a lactam ring, which can be susceptible to degradation under certain chemical and physical conditions encountered during extraction.[3][4] Minimizing degradation is crucial for obtaining a high yield of the pure compound, which is essential for accurate biological testing and subsequent drug development.
Q2: What are the primary factors that can cause this compound degradation during extraction?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and general principles of natural product chemistry, the primary factors that can contribute to its degradation include:
-
pH: The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4]
-
Temperature: High temperatures used during extraction and solvent evaporation can accelerate the rate of degradation.[5]
-
Enzymatic Degradation: The source fungus, Stachybotrys chartarum, contains various enzymes that, upon cell lysis during extraction, could potentially degrade this compound.[6]
-
Presence of Metal Ions: Certain metal ions, such as copper, zinc, nickel, and cobalt, have been shown to catalyze the hydrolysis of lactam rings.[5][7]
-
Light Exposure: Although not specifically documented for this compound, many complex organic molecules are sensitive to light, which can induce photodegradation.[6]
Q3: What are the visible signs of this compound degradation in my extract?
Visible signs of degradation can be subtle and may include a change in the color of the extract (e.g., browning) or the formation of precipitates. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A decrease in the peak area or spot intensity corresponding to this compound and the appearance of new peaks or spots are indicative of degradation.
Q4: How can I prevent enzymatic degradation during the extraction process?
To minimize enzymatic degradation, it is recommended to immediately process the fungal culture after harvesting. If immediate extraction is not possible, flash-freezing the mycelium and solid medium with liquid nitrogen and storing it at -80°C can help to inactivate degradative enzymes.[8] Alternatively, freeze-drying (lyophilization) the culture material before extraction is also an effective method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound with unknown impurity peaks in HPLC. | pH-induced Hydrolysis: Extraction solvents or aqueous phases may be too acidic or basic, leading to the opening of the lactam ring.[3][4] | - Maintain the pH of any aqueous solutions used during extraction close to neutral (pH 6-7).- Use buffered solutions if necessary.- Avoid prolonged exposure to acidic or basic conditions. |
| Thermal Degradation: The temperature during solvent extraction or evaporation is too high.[5] | - Perform extraction at room temperature or below.- Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) for solvent removal.- Minimize the duration of any heating steps. | |
| Enzymatic Degradation: Endogenous fungal enzymes are degrading the target compound.[6] | - Immediately freeze-dry or flash-freeze the fungal culture post-harvest.[8]- Extract the lyophilized or frozen material directly.- Consider a pre-extraction wash with a buffer containing enzyme inhibitors, though this may affect recovery. | |
| Inconsistent yields between extraction batches. | Variable Metal Ion Contamination: Trace metals in solvents, glassware, or the culture medium may be catalyzing degradation.[5][7] | - Use high-purity, metal-free solvents.- Consider pre-washing glassware with a chelating agent solution (e.g., EDTA) followed by a thorough rinse with deionized water. |
| Light-induced Degradation: The extract is being exposed to excessive light.[6] | - Protect the extraction setup and all subsequent fractions from direct light by using amber glassware or covering containers with aluminum foil.- Work in a dimly lit area when possible. | |
| Formation of an emulsion during liquid-liquid partitioning. | Presence of Surfactant-like Molecules: Fungal extracts can contain compounds that stabilize emulsions between aqueous and organic phases.[9] | - Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.- Centrifuge the mixture to separate the layers.- Consider using a solid-phase extraction (SPE) method as an alternative to liquid-liquid extraction to avoid emulsion formation. |
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is designed to minimize degradation by controlling temperature, light, and potential enzymatic activity.
-
Harvesting and Pre-treatment:
-
Harvest the solid-phase fungal culture of Stachybotrys chartarum.
-
Immediately freeze the entire culture (mycelium and medium) at -80°C or freeze-dry (lyophilize) until completely dry.
-
-
Extraction:
-
Grind the frozen or lyophilized culture material into a fine powder.
-
Suspend the powder in ethyl acetate (EtOAc) at a ratio of 1:4 (w/v).[10]
-
Perform the extraction at room temperature with gentle agitation on an orbital shaker for 12-24 hours. Protect the extraction vessel from light.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth or a Büchner funnel to remove the solid residue.
-
Wash the residue with a small volume of fresh EtOAc to ensure complete recovery.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
-
Liquid-Liquid Partitioning (if necessary for cleanup):
-
Dissolve the dried crude extract in a mixture of 90% methanol (MeOH) in water.
-
Perform a liquid-liquid partition against an equal volume of hexane to remove nonpolar lipids. Gently invert the separatory funnel to mix the phases.
-
Collect the methanolic layer and dilute it with water to 50% MeOH.
-
Partition this aqueous methanol phase against an equal volume of EtOAc.
-
Collect the EtOAc layer, which should contain this compound.
-
-
Final Concentration and Storage:
-
Dry the final EtOAc fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure at < 40°C.
-
Store the dried extract at -20°C or below in a tightly sealed, light-protected container.
-
Visualizations
Troubleshooting Workflow for Low Yield of this compound
Caption: Troubleshooting logic for diagnosing low yields of this compound.
General Extraction and Purification Workflow
Caption: A generalized workflow for the extraction of this compound.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Resolution for Chartarlactam A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR spectra for the complex natural product, Chartarlactam A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound has broad, poorly resolved peaks. What are the initial steps I should take?
A1: Poor resolution in NMR spectra can often be traced back to fundamental issues with either the sample preparation or the instrument setup. Before exploring advanced techniques, it is crucial to address these common culprits.
-
Sample Preparation:
-
Concentration: High sample concentrations can lead to increased viscosity and molecular aggregation, both of which contribute to line broadening. For complex molecules like this compound, it is advisable to start with a dilute sample (e.g., 5-10 mg in 0.6-0.7 mL of solvent).[1]
-
Solvent Choice: The choice of deuterated solvent is critical. Ensure you are using a high-purity solvent that fully dissolves your sample. For molecules prone to aggregation, consider trying different solvents or a solvent mixture. Sometimes, changing from a common solvent like CDCl₃ to benzene-d₆ or acetone-d₆ can alter chemical shifts enough to resolve overlapping signals.[2][3]
-
Purity and Filtration: Particulate matter and paramagnetic impurities (like dissolved oxygen) can severely degrade spectral resolution.[1] Always filter your sample solution through a pipette with a glass wool plug or a syringe filter directly into a high-quality, clean NMR tube.[1] For high-resolution experiments, degassing the sample using the freeze-pump-thaw method can be beneficial.[1]
-
-
Instrument Setup:
-
Shimming: An inhomogeneous magnetic field is a primary cause of broad peaks.[4] Always perform careful shimming for each new sample to optimize the magnetic field homogeneity across the sample volume.
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the nucleus you are observing. This is especially critical when using sensitive equipment like a CryoProbe.[5]
-
Q2: I've optimized my sample preparation and instrument setup, but the resolution is still insufficient to resolve key couplings in this compound. What advanced techniques can I employ?
A2: For complex molecules with significant signal overlap, advanced NMR techniques can provide the necessary resolution enhancement. The two most impactful methods are the use of a CryoProbe and the implementation of Non-Uniform Sampling (NUS).
-
CryoProbe: A CryoProbe significantly enhances the signal-to-noise (S/N) ratio by cooling the detection coils and preamplifiers to cryogenic temperatures, thereby reducing thermal noise.[5][6] This dramatic increase in sensitivity can be leveraged to acquire high-resolution spectra in a much shorter time. A higher S/N ratio allows for the detection of weaker signals and can indirectly improve resolution by enabling the use of smaller sample concentrations, which minimizes aggregation-induced line broadening.
-
Non-Uniform Sampling (NUS): NUS is an acquisition technique for multidimensional NMR experiments that skips a fraction of the data points in the indirect dimensions.[7][8] This allows for a significant reduction in experiment time or, more importantly for resolution enhancement, a dramatic increase in the number of increments in the indirect dimension for the same amount of acquisition time.[9][10] This leads to a substantial improvement in digital resolution, which can be critical for resolving overlapping peaks in crowded spectral regions.[9]
Q3: How do I decide between using a CryoProbe and implementing NUS for my this compound sample?
A3: The choice between a CryoProbe and NUS depends on your primary experimental limitation.
-
Use a CryoProbe when: Your primary limitation is sensitivity . If you have a very small amount of this compound, a CryoProbe will provide the necessary S/N boost to obtain a usable spectrum. The enhanced sensitivity can also be used to reduce experiment time.[6][11]
-
Implement NUS when: Your primary limitation is resolution in multidimensional spectra , and you are willing to invest in slightly more complex data processing. NUS directly addresses the issue of resolving crowded peaks by increasing the digital resolution in the indirect dimension without a prohibitive increase in experiment time.[7][9]
-
Combined Approach: For the ultimate in resolution and sensitivity, using a CryoProbe in conjunction with NUS is the most powerful approach. The high sensitivity of the CryoProbe allows for the acquisition of high-quality data even with the reduced sampling inherent in NUS.
Data Presentation: Quantitative Comparison of Resolution Enhancement Techniques
| Technique | Primary Advantage | Typical S/N Enhancement | Typical Resolution Enhancement | Key Consideration |
| Standard Room Temperature Probe | Baseline | 1x | Baseline | Standard setup |
| CryoProbe | Sensitivity | 3-5x[5][6] | Indirect (via lower concentration and faster acquisition) | Hardware investment |
| Non-Uniform Sampling (NUS) | Resolution (2D/3D) | Can be sensitivity-neutral or provide a modest increase | Can dramatically increase digital resolution in indirect dimensions[9][10] | Requires specialized processing; potential for artifacts with very low sampling rates[9] |
| CryoProbe + NUS | Sensitivity & Resolution | 3-5x[5][6] | Dramatically increased digital resolution[9] | The most powerful, but also the most complex setup |
Experimental Protocols
Protocol 1: High-Resolution ¹H NMR of this compound using a CryoProbe
-
Sample Preparation:
-
Accurately weigh 1-5 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean vial.
-
Filter the solution through a pipette with a glass wool plug directly into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
CryoProbe Operation:
-
Ensure the CryoProbe is cooled down and the "COLD" indicator is on.[5]
-
Insert the sample carefully into the magnet. Avoid rapid dropping of the sample.[5]
-
Set the sample temperature (typically between 0°C and 60°C for CryoProbes).[5] Monitor the temperature to prevent freezing.[5]
-
Use the automatic tuning and matching (ATM) function to tune the probe for ¹H. For samples with high salt concentrations (>100mM), manual tuning may be necessary.[5]
-
-
Data Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Perform shimming to optimize magnetic field homogeneity.
-
Set the number of scans (NS) based on the sample concentration. Due to the high sensitivity of the CryoProbe, fewer scans will be needed compared to a room-temperature probe.
-
Set the acquisition time (AQ) to at least 2-3 seconds to ensure good digital resolution.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 of interest for accurate quantification, or 1-2 seconds for routine spectra.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a gentle window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phasing, and baseline correction.
-
Protocol 2: 2D HSQC of this compound with Non-Uniform Sampling (NUS)
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1. A slightly more concentrated sample (5-10 mg) may be beneficial for 2D experiments.
-
-
Instrument Setup:
-
Set up a standard 2D HSQC experiment.
-
Optimize the shimming.
-
Tune and match the probe for both ¹H and ¹³C.
-
-
NUS Parameter Setup (Bruker TopSpin):
-
In the acquisition parameters (acqu), change the FnTYPE from "traditional" to "non-uniform_sampling".[9]
-
Go to the NUS parameter section.
-
Set the NusAMOUNT to the desired percentage of data points to be acquired. A good starting point is 50%, which will halve the experiment time. For higher resolution, you can increase the number of increments in the indirect dimension (TD1) and use a lower sampling percentage (e.g., 25%). However, be aware that very low sampling rates can introduce artifacts.[9]
-
Ensure the NUSLIST is set to be generated automatically.
-
-
Data Acquisition:
-
Set the number of scans (NS) and other relevant parameters for your HSQC experiment.
-
Start the acquisition.
-
-
Data Processing:
-
In the processing parameters (proc), go to the NUS section.
-
Set the MDD_mod to cs (Compressed Sensing).
-
Process the data as you would for a conventional 2D spectrum (e.g., xfb, phase, etc.). The software will reconstruct the missing data points before performing the Fourier transform.
-
Mandatory Visualization
Caption: Troubleshooting workflow for enhancing NMR resolution.
References
- 1. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. books.rsc.org [books.rsc.org]
- 5. NMR | CryoProbe: Special Instructions | Chemical Research Support [weizmann.ac.il]
- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 7. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. NUS NMR [nmr.chem.ucsb.edu]
- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Validation & Comparative
A Comparative Guide to the Antihyperlipidemic Effects of Novel Therapeutic Compounds
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for the development of cardiovascular diseases.[1][2] The management of hyperlipidemia often involves lifestyle modifications and pharmacological interventions. While existing therapies like statins are effective, there is a continuous search for novel antihyperlipidemic agents with improved efficacy and safety profiles.[3][4][5] This guide provides a framework for comparing the antihyperlipidemic effects of novel compounds, using a hypothetical series, "Chartarlactams A-P," as a case study. Due to the absence of specific public data on "Chartarlactams A-P," this document serves as a template for researchers, scientists, and drug development professionals to structure their comparative analysis of new chemical entities.
Quantitative Data Summary
Effective comparison of novel compounds requires a clear and concise presentation of quantitative data from preclinical studies. The following tables provide a template for summarizing key parameters of antihyperlipidemic efficacy and safety.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC₅₀ (nM) |
| Chartarlactam A | 15.2 |
| Chartarlactam B | 25.8 |
| Chartarlactam C | 10.5 |
| ...P | ... |
| Atorvastatin (Control) | 8.9 |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Lipid Profile Modulation in a High-Fat Diet-Induced Hyperlipidemic Rodent Model
| Compound (dose) | Total Cholesterol (% change) | LDL-C (% change) | HDL-C (% change) | Triglycerides (% change) |
| Vehicle Control | +50% | +75% | -20% | +60% |
| This compound (10 mg/kg) | -35% | -50% | +15% | -30% |
| Chartarlactam B (10 mg/kg) | -28% | -42% | +12% | -25% |
| Chartarlactam C (10 mg/kg) | -42% | -58% | +18% | -38% |
| ...P (10 mg/kg) | ... | ... | ... | ... |
| Atorvastatin (10 mg/kg) | -45% | -60% | +20% | -40% |
LDL-C: Low-density lipoprotein cholesterol; HDL-C: High-density lipoprotein cholesterol.
Table 3: Preliminary Safety Profile in Rodents
| Compound (dose) | ALT (U/L) | AST (U/L) | CK (U/L) |
| Vehicle Control | 35 | 45 | 150 |
| This compound (10 mg/kg) | 40 | 50 | 160 |
| Chartarlactam B (10 mg/kg) | 38 | 48 | 155 |
| Chartarlactam C (10 mg/kg) | 42 | 55 | 170 |
| ...P (10 mg/kg) | ... | ... | ... |
| Atorvastatin (10 mg/kg) | 48 | 60 | 180 |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; CK: Creatine kinase. Elevated levels of these enzymes can indicate liver or muscle damage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6]
-
Preparation of Reagents : Recombinant human HMG-CoA reductase, HMG-CoA substrate, and NADPH are prepared in a suitable buffer.
-
Compound Incubation : The test compounds (e.g., Chartarlactams A-P) and a positive control (e.g., Atorvastatin) are pre-incubated with the enzyme at various concentrations.
-
Initiation of Reaction : The reaction is initiated by adding the HMG-CoA substrate and NADPH.
-
Detection : The rate of NADPH consumption is measured spectrophotometrically at 340 nm. A decrease in the rate of NADPH consumption is indicative of enzyme inhibition.
-
Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo High-Fat Diet-Induced Hyperlipidemic Model
This animal model is commonly used to evaluate the antihyperlipidemic effects of test compounds in a physiological setting.[7]
-
Animal Acclimatization : Male Sprague-Dawley rats are acclimatized for one week with standard chow and water ad libitum.
-
Induction of Hyperlipidemia : The animals are fed a high-fat diet (e.g., 45% kcal from fat) for 4-6 weeks to induce hyperlipidemia.
-
Compound Administration : The animals are randomly divided into groups and treated orally with the test compounds (e.g., Chartarlactams A-P), a vehicle control, or a positive control (e.g., Atorvastatin) once daily for a specified period (e.g., 4 weeks).
-
Sample Collection : At the end of the treatment period, blood samples are collected for biochemical analysis.
-
Biochemical Analysis : Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic kits.
-
Safety Assessment : Liver and muscle function are assessed by measuring serum levels of ALT, AST, and CK.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall study design.
References
- 1. New Insights Into the Treatment of Hyperlipidemia: Pharmacological Updates and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperlipidemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prospects for the development of novel anti-hyperlipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some molecular targets for antihyperlipidemic drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
Chartarlactam A: A Potential New Player in Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
The global burden of cardiovascular disease, often linked to dyslipidemia, necessitates the continued exploration of novel lipid-lowering agents. While established drugs like statins, fibrates, ezetimibe, and PCSK9 inhibitors form the cornerstone of current treatment regimens, the quest for alternative or adjunctive therapies with improved efficacy or different mechanisms of action is ongoing. In this context, Chartarlactam A, a natural product isolated from the sponge-associated fungus Stachybotrys chartarum, has emerged as a compound of interest due to its demonstrated antihyperlipidemic activity. This guide provides a comparative overview of this compound's efficacy against well-known lipid-lowering drugs, supported by available experimental data.
Comparative Efficacy of Lipid-Lowering Drugs
The following table summarizes the lipid-modifying effects of this compound and established lipid-lowering drug classes. The data for known drugs are derived from various clinical trials and meta-analyses, reflecting their effects on low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG). The information for this compound is based on in vitro studies.
| Drug/Drug Class | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| This compound | Data not available | Data not available | Significant reduction in intracellular triglycerides (in vitro) |
| Statins (e.g., Atorvastatin, Rosuvastatin, Simvastatin) | 18% - 55%[1][2][3] | 5% - 10%[1] | 10% - 30%[1] |
| Fibrates (e.g., Fenofibrate, Gemfibrozil) | 5% - 20% (can sometimes increase LDL-C) | 10% - 20%[4] | 20% - 50%[4] |
| Ezetimibe | 15% - 20% | 1% - 5% | 5% - 10% |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | 45% - 70% | 5% - 10% | 10% - 25% |
Note: The efficacy of these drugs can vary depending on the specific drug, dosage, and individual patient characteristics. The data for this compound is from a preclinical in vitro study and may not be directly comparable to clinical data from human trials.
Mechanisms of Action: A Comparative Overview
The various classes of lipid-lowering drugs exert their effects through distinct molecular mechanisms. Understanding these pathways is crucial for rational drug design and combination therapy strategies.
This compound
The precise mechanism of action for this compound's lipid-lowering effect is not yet fully elucidated. However, initial studies on related compounds, phenylspirodrimanes, suggest potential antihyperlipidemic activity. The observed reduction in intracellular lipid accumulation in HepG2 cells indicates that this compound may interfere with cellular lipid metabolism or storage pathways.
Established Lipid-Lowering Drugs
-
Statins: Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By reducing hepatic cholesterol synthesis, they upregulate LDL receptor expression on hepatocytes, leading to increased clearance of LDL-C from the circulation.
-
Fibrates: Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride levels and increased HDL-C.
-
Ezetimibe: Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors and subsequent lowering of LDL-C.
-
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9, thereby preventing LDL receptor degradation. This leads to an increased number of LDL receptors on the surface of hepatocytes and enhanced clearance of LDL-C from the bloodstream.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of statins.
Caption: Mechanism of action of fibrates.
Caption: Mechanism of action of ezetimibe.
Caption: Mechanism of action of PCSK9 inhibitors.
Caption: Experimental workflow for Oil Red O staining.
Experimental Protocols
Antihyperlipidemic Activity of this compound in HepG2 Cells (Oil Red O Staining)
This protocol is based on the methodology reported for the evaluation of phenylspirodrimanes from Stachybotrys chartarum.
1. Cell Culture and Treatment:
-
Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
To induce a hyperlipidemic state, cells are treated with a high concentration of free fatty acids, such as oleic acid, for a specified period (e.g., 24 hours).
-
Following the induction of hyperlipidemia, the cells are treated with varying concentrations of this compound or a vehicle control.
2. Oil Red O Staining:
-
After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and fixed with a 4% paraformaldehyde solution.
-
The fixed cells are then stained with a working solution of Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Excess stain is washed away with distilled water.
-
Optionally, cell nuclei can be counterstained with a dye like hematoxylin for better visualization.
3. Analysis:
-
The stained lipid droplets within the HepG2 cells are visualized using light microscopy.
-
For quantitative analysis, the Oil Red O stain is extracted from the cells using a solvent like isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (typically around 500-520 nm). The absorbance is proportional to the amount of intracellular lipid.
General Protocol for Clinical Evaluation of Lipid-Lowering Drugs
The efficacy of established lipid-lowering drugs is typically determined through randomized, double-blind, placebo-controlled clinical trials.
1. Study Population:
-
A cohort of patients with dyslipidemia (e.g., high LDL-C, high triglycerides) is recruited.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
2. Study Design:
-
Participants are randomly assigned to receive either the investigational drug at a specific dose or a placebo.
-
The study is double-blinded, meaning neither the participants nor the investigators know who is receiving the active drug or the placebo.
3. Treatment and Follow-up:
-
The treatment period can range from several weeks to several years, depending on the study's objectives.
-
Lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured at baseline and at regular intervals throughout the study.
4. Efficacy Endpoints:
-
The primary efficacy endpoint is typically the percentage change in LDL-C from baseline to the end of the treatment period.
-
Secondary endpoints often include changes in other lipid parameters, as well as the incidence of cardiovascular events in long-term studies.
5. Statistical Analysis:
-
Statistical methods are used to compare the changes in lipid levels between the treatment and placebo groups to determine the drug's efficacy.
Conclusion and Future Directions
This compound represents a promising natural product with potential lipid-lowering properties. The initial in vitro findings of reduced intracellular triglyceride accumulation in HepG2 cells warrant further investigation into its mechanism of action and in vivo efficacy. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its effects on plasma lipid profiles in animal models of dyslipidemia. A comprehensive understanding of its pharmacological profile will be essential to determine its potential as a future therapeutic agent for the management of hyperlipidemia. The comparison with established lipid-lowering drugs highlights the high bar for new entrants in this therapeutic area, emphasizing the need for significant efficacy and a favorable safety profile.
References
- 1. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into secondary metabolites of Stachybotrys, Memnoniella, Doratomyces and Graphium between benefits and harmful | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Antihyperlipidemic effect of a Rhamnus alaternus leaf extract in Triton-induced hyperlipidemic rats and human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Chartarlactam A: A Comparative Guide to Antihyperlipidemic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Chartarlactam A's antihyperlipidemic effects. As a novel compound with demonstrated in vitro antihyperlipidemic activity, its translation to preclinical in vivo models is a critical step in the drug development pipeline. This document outlines standardized experimental protocols, presents comparative data from established antihyperlipidemic agents, and visualizes the key signaling pathways involved in lipid metabolism. This guide is intended to serve as a foundational resource for researchers designing and evaluating in vivo studies for this compound and other emerging antihyperlipidemic compounds.
Comparative Efficacy of Antihyperlipidemic Agents in a High-Fat Diet (HFD)-Induced Hyperlipidemia Rat Model
The following tables summarize the typical performance of standard-of-care antihyperlipidemic drugs in a well-established preclinical model of hyperlipidemia induced by a high-fat diet in rats. This data provides a benchmark against which the in vivo efficacy of this compound can be assessed.
Table 1: Effect of Antihyperlipidemic Agents on Serum Lipid Profile in HFD-Induced Hyperlipidemic Rats
| Treatment Group | Dose | Total Cholesterol (TC) (mg/dL) | Triglycerides (TG) (mg/dL) | High-Density Lipoprotein (HDL-C) (mg/dL) | Low-Density Lipoprotein (LDL-C) (mg/dL) |
| Normal Control | - | 75.3 ± 5.1 | 85.6 ± 7.2 | 45.8 ± 3.9 | 22.1 ± 2.5 |
| HFD Control | - | 189.5 ± 12.8 | 198.4 ± 15.1 | 28.7 ± 2.1 | 135.2 ± 11.9 |
| Atorvastatin | 10 mg/kg | 112.4 ± 9.7 | 125.7 ± 10.3 | 40.1 ± 3.5 | 65.8 ± 6.1 |
| Fenofibrate | 100 mg/kg | 145.2 ± 11.3 | 102.9 ± 9.8 | 38.4 ± 3.1 | 89.7 ± 8.5 |
| This compound | TBD | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Data for Atorvastatin and Fenofibrate are compiled from representative studies and are presented as Mean ± SD.[1][2][3][4] TBD: To be determined.
Table 2: Percentage Change in Serum Lipid Profile Following Treatment in HFD-Induced Hyperlipidemic Rats
| Treatment Group | Dose | % Change in TC | % Change in TG | % Change in HDL-C | % Change in LDL-C |
| Atorvastatin | 10 mg/kg | ↓ 40.7% | ↓ 36.6% | ↑ 39.7% | ↓ 51.3% |
| Fenofibrate | 100 mg/kg | ↓ 23.4% | ↓ 48.1% | ↑ 33.8% | ↓ 33.6% |
| This compound | TBD | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Percentage change is calculated relative to the HFD control group.
Experimental Protocols for In Vivo Validation
A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of antihyperlipidemic efficacy studies. Below is a detailed methodology for a high-fat diet-induced hyperlipidemia model in rats, which is recommended for the initial in vivo testing of this compound.
High-Fat Diet (HFD)-Induced Hyperlipidemia Model in Rats
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age: 6-8 weeks old.
-
Weight: 180-220 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, and a 12-hour light/dark cycle) with free access to standard pellet diet and water.
2. Induction of Hyperlipidemia:
-
Diet: A high-fat diet (HFD) is used to induce hyperlipidemia. A common composition is a diet providing approximately 45-60% of total calories from fat. A typical HFD composition includes normal powdered chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%).
-
Duration: The HFD is provided ad libitum for a period of 4 to 8 weeks to establish a stable hyperlipidemic state.
-
Monitoring: Body weight and food intake should be monitored weekly. A baseline lipid profile (TC, TG, HDL-C, LDL-C) should be measured from blood samples at the beginning and end of the induction period to confirm the development of hyperlipidemia.
3. Experimental Design and Dosing:
-
Grouping:
-
Group I (Normal Control): Fed a standard pellet diet.
-
Group II (HFD Control): Fed the HFD and receive the vehicle.
-
Group III (Positive Control - Atorvastatin): Fed the HFD and receive Atorvastatin (e.g., 10 mg/kg/day, p.o.).
-
Group IV (Positive Control - Fenofibrate): Fed the HFD and receive Fenofibrate (e.g., 100 mg/kg/day, p.o.).
-
Group V, VI, VII (Test Compound): Fed the HFD and receive this compound at different dose levels (e.g., low, medium, and high doses, to be determined from in vitro data).
-
-
Administration: The test compounds and positive controls are typically administered orally (p.o.) via gavage once daily for a period of 4 to 6 weeks.
-
Vehicle: The vehicle for administration will depend on the solubility of this compound (e.g., 0.5% carboxymethyl cellulose).
4. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via retro-orbital plexus or cardiac puncture under anesthesia.
-
Serum Separation: Serum is separated by centrifugation and stored at -80°C until analysis.
-
Biochemical Analysis: Serum levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) are measured using commercially available enzymatic kits.
5. Statistical Analysis:
-
Data should be expressed as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical significance between groups can be determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for the development of novel antihyperlipidemic drugs. The following diagrams illustrate the signaling pathways targeted by major classes of antihyperlipidemic agents. The mechanism of this compound is yet to be elucidated and represents a key area for future investigation.
Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: Fenofibrate activates PPARα, a nuclear receptor that regulates genes involved in lipid metabolism.
References
- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atorvastatin Inhibits High-Fat Diet-Induced Lipid Metabolism Disorders in Rats by Inhibiting Bacteroides Reduction and Improving Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic analysis of simvastatin and fenofibrate intervention in high-lipid diet-induced hyperlipidemia rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Chartarlactam A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chartarlactam A, a member of the phenylspirodrimane class of fungal secondary metabolites, has emerged as a molecule of interest due to its diverse biological activities. This guide provides a comprehensive cross-validation of its proposed mechanisms of action, offering a comparative analysis with established alternatives. We delve into the experimental data supporting its antihyperlipidemic effects and its potential role as a Wnt signaling pathway inhibitor, presenting detailed experimental protocols and clear data visualizations to aid in further research and development.
Proposed Mechanisms of Action: A Two-Pronged Approach
Current research suggests that this compound may exert its biological effects through at least two distinct mechanisms: the modulation of lipid metabolism and the inhibition of the Wnt signaling pathway.
Antihyperlipidemic Activity
Chartarlactams, including this compound, have demonstrated the ability to reduce lipid accumulation in liver cells. This positions them as potential candidates for the development of novel antihyperlipidemic agents.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. Preliminary evidence suggests that Chartarlactams may act as inhibitors of this pathway, opening avenues for their investigation in oncology and other related fields.
Experimental Validation and Protocols
Antihyperlipidemic Effect of this compound in HepG2 Cells
The primary evidence for the antihyperlipidemic activity of this compound comes from in vitro studies using the human hepatoma cell line, HepG2. The key experimental approach involves inducing lipid accumulation in these cells and then assessing the effect of this compound on reducing this accumulation.
Experimental Protocol: Oil Red O Staining for Lipid Accumulation in HepG2 Cells
This protocol outlines the methodology used to quantify the antihyperlipidemic effect of this compound.
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Lipid Accumulation: To mimic hyperlipidemic conditions, HepG2 cells are treated with a lipid-loading medium containing oleic acid or a mixture of oleic and palmitic acids.
-
Treatment with this compound: Following lipid loading, the cells are treated with varying concentrations of this compound for a specified duration, typically 24 hours.
-
Oil Red O Staining: After treatment, the cells are fixed with 4% paraformaldehyde and stained with Oil Red O, a lipid-soluble dye that specifically stains neutral triglycerides and lipids.
-
Quantification: The stained lipid droplets are then visualized under a microscope. For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (typically around 500 nm) using a spectrophotometer. The reduction in absorbance in this compound-treated cells compared to control cells indicates its antihyperlipidemic activity.[1][2][3]
Experimental Workflow for Antihyperlipidemic Activity Assay
Wnt Signaling Pathway Inhibition
While direct experimental evidence for this compound's inhibition of the Wnt pathway is still emerging, the activity of other Chartarlactams in this area suggests it is a plausible mechanism. The standard method to investigate this is through a Wnt signaling reporter assay.
Experimental Protocol: Wnt Signaling Reporter Assay
This protocol describes a common method to screen for inhibitors of the Wnt/β-catenin signaling pathway.
-
Cell Line and Reporter Construct: A suitable cell line, such as HEK293T, is co-transfected with a Wnt-responsive reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Wnt Pathway Activation: The Wnt pathway is activated in the transfected cells, typically by treatment with Wnt3a conditioned medium or a GSK3β inhibitor like LiCl.
-
Treatment with this compound: The activated cells are then treated with different concentrations of this compound.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in the TOPFlash luciferase signal (normalized to the Renilla control) in the presence of this compound indicates inhibition of the Wnt/β-catenin signaling pathway.
Logical Flow for Wnt Signaling Inhibition Assay
Comparative Analysis with Alternatives
To provide context for the potential of this compound, its performance should be compared against established drugs targeting similar pathways.
Comparison of Antihyperlipidemic Agents
| Compound | Mechanism of Action | Primary Target | Reported Efficacy (LDL-C Reduction) |
| This compound (Proposed) | Inhibition of lipid accumulation | Not fully elucidated | Data not yet available |
| Statins (e.g., Atorvastatin) | HMG-CoA reductase inhibitor | HMG-CoA Reductase | 30-60% |
| Ezetimibe | Cholesterol absorption inhibitor | NPC1L1 | 15-20% |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal antibody against PCSK9 | PCSK9 | 50-70% |
| Fibrates (e.g., Fenofibrate) | PPARα agonist | PPARα | 5-20% (variable) |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Binds bile acids in the intestine | Bile Acids | 15-30% |
Comparison of Wnt Signaling Inhibitors
| Compound | Mechanism of Action | Target | Stage of Development |
| This compound (Proposed) | Wnt signaling inhibitor | To be determined | Preclinical |
| ICG-001 | Binds to CBP, blocking its interaction with β-catenin | CBP/β-catenin interaction | Clinical Trials |
| PRI-724 | Binds to CBP, blocking its interaction with β-catenin | CBP/β-catenin interaction | Clinical Trials |
| LGK974 (Wnt974) | Porcupine (PORCN) inhibitor, blocking Wnt ligand secretion | PORCN | Clinical Trials |
| Niclosamide | Multiple mechanisms, including promoting β-catenin degradation | Multiple targets | Repurposed drug, Clinical Trials |
Signaling Pathway Diagrams
Simplified Cholesterol Biosynthesis Pathway and the Potential Role of this compound
Canonical Wnt Signaling Pathway and Potential Inhibition by this compound
References
A Comparative Analysis of Phenylspirodrimanes from Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of phenylspirodrimanes, a class of meroterpenoid secondary metabolites, isolated from various fungal strains. Phenylspirodrimanes have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes relevant biological pathways to facilitate further research and application.
Data Presentation: A Comparative Overview
Phenylspirodrimanes are predominantly produced by fungi belonging to the genera Stachybotrys and Memnoniella. While some reports suggest the potential for Aspergillus species to produce related meroterpenoids, the isolation of true phenylspirodrimanes from this genus is not well-documented in current literature. This guide, therefore, focuses on compounds isolated from Stachybotrys chartarum and Memnoniella echinata.
Table 1: Phenylspirodrimanes from Stachybotrys chartarum and their Cytotoxic Activities
| Compound | Fungal Strain | Cancer Cell Line | IC50 (µM) | Reference |
| Stachybotrysin A | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin B | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin C | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin D | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin E | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin F | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybotrysin G | S. chartarum CGMCC 3.5365 | Not Reported | - | [1] |
| Stachybochartin A | S. chartarum PT2-12 | MDA-MB-231 | 15.3 | [2] |
| U-2OS | 18.2 | [2] | ||
| Stachybochartin B | S. chartarum PT2-12 | MDA-MB-231 | 21.7 | [2] |
| U-2OS | 19.5 | [2] | ||
| Stachybochartin C | S. chartarum PT2-12 | MDA-MB-231 | 6.8 | [2] |
| U-2OS | 4.5 | [2] | ||
| Stachybochartin D | S. chartarum PT2-12 | MDA-MB-231 | 12.4 | [2] |
| U-2OS | 9.8 | [2] | ||
| Stachybochartin G | S. chartarum PT2-12 | MDA-MB-231 | 7.2 | [2] |
| U-2OS | 5.1 | [2] | ||
| Stachybotrylactam | S. chartarum MUT 3308 | MP41 | < 1.0 | [3] |
| 786 | 0.3 - 1.5 | [3] | ||
| CAL33 | 0.3 - 1.5 | [3] | ||
| Stachybotrylactam acetate | S. chartarum MUT 3308 | MP41 | < 1.0 | [3] |
| 786 | 0.3 - 1.5 | [3] | ||
| CAL33 | 0.3 - 1.5 | [3] | ||
| 2α-acetoxystachybotrylactam acetate | S. chartarum MUT 3308 | MP41 | < 1.0 | [3] |
| 786 | 0.3 - 1.5 | [3] | ||
| CAL33 | 0.3 - 1.5 | [3] |
Table 2: Phenylspirodrimanes from Memnoniella echinata and their Bioactivities
Detailed quantitative bioactivity data for phenylspirodrimanes specifically from Memnoniella echinata is limited in the available literature. However, studies have shown that M. echinata produces phenylspirodrimanes and exhibits cytotoxicity, suggesting a similar bioactivity profile to those from Stachybotrys chartarum.
Experimental Protocols
Fungal Cultivation and Metabolite Extraction
A general workflow for the cultivation of fungi and extraction of phenylspirodrimanes is outlined below. Specific media and conditions may vary depending on the fungal strain.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4][5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 105 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the purified phenylspirodrimanes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Mandatory Visualization: Signaling Pathway
Phenylspirodrane-Induced Apoptosis
Several studies have indicated that the cytotoxic effects of phenylspirodrimanes are mediated through the induction of apoptosis.[2] A key mechanism in apoptosis is the activation of a cascade of caspases, which are cysteine proteases that execute the cell death program. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which in turn cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
This diagram illustrates the potential points of intervention for phenylspirodrimanes in inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway, leading to the activation of the caspase cascade and subsequent cell death. The extrinsic pathway may also be involved, although this is less characterized for this class of compounds.
References
- 1. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
Chartarlactam A: A Comparative Toxicological Analysis Against Other Stachybotrys Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
The fungus Stachybotrys chartarum, notoriously known as "black mold," produces a diverse array of mycotoxins that pose significant health risks. While macrocyclic trichothecenes, such as satratoxins, are well-documented for their potent toxicity, other metabolite classes, including atranones and phenylspirodrimanes, contribute to the complex toxicological profile of this mold. This guide provides a comparative analysis of Chartarlactam A, a member of the phenylspirodrimane family, against the more widely studied satratoxins and atranones, with a focus on their differential toxicity.
Executive Summary
This guide synthesizes experimental data to compare the toxicological profiles of this compound, satratoxins, and atranones. Key findings indicate a significant disparity in cytotoxicity, with satratoxins exhibiting the highest potency, followed by atranones, while this compound demonstrates minimal to no cytotoxic effects at comparable concentrations. Their mechanisms of action also differ, with satratoxins inducing a ribotoxic stress response and apoptosis, atranones promoting inflammation, and this compound showing potential antihyperlipidemic activity.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound, atranones, and satratoxins. It is important to note that the data are derived from different studies using various cell lines and experimental conditions, which should be considered when making direct comparisons.
| Mycotoxin Class | Specific Mycotoxin | Cell Line | Assay | IC50 / Effective Concentration | Citation(s) |
| Phenylspirodrimanes | This compound | HepG2 (Human liver carcinoma) | Cytotoxicity Assay | No significant cytotoxicity up to 100 µM | |
| Atranones | Atranone Q | MG-63 (Human osteosarcoma) | MTT Assay | 8.6 µM | [1] |
| Macrocyclic Trichothecenes | Satratoxin G | PC-12 (Rat pheochromocytoma) | Apoptosis Induction (DNA fragmentation) | Apoptosis observed at ≥ 10 ng/mL (approximately 18.5 nM) | [2][3] |
| Macrocyclic Trichothecenes | Satratoxin G | RAW 264.7 (Murine macrophage) | MTT Assay | Cytotoxicity observed in the order of Satratoxin G > T-2 toxin > Vomitoxin | [4] |
Mechanisms of Toxicity and Biological Activity
The diverse chemical structures of these mycotoxin classes lead to distinct mechanisms of action and biological effects.
This compound and Phenylspirodrimanes
Chartarlactams belong to the phenylspirodrimane family of meroterpenoids. Unlike the potent cytotoxicity of other Stachybotrys mycotoxins, current research on this compound and its analogues has not revealed significant cytotoxic activity. Instead, studies have highlighted their potential as antihyperlipidemic agents, suggesting a mechanism that modulates lipid metabolism rather than inducing acute cellular damage. The precise molecular targets for this activity are still under investigation but may involve pathways related to cholesterol synthesis and uptake.[1][5]
Atranones
Stachybotrys chartarum strains can be categorized into two chemotypes, one of which produces atranones instead of macrocyclic trichothecenes. Atranones are considered less acutely toxic than satratoxins but are potent inducers of inflammation. Their pro-inflammatory effects are mediated through the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of inflammatory cytokines.[6][7][8][9]
Satratoxins and Macrocyclic Trichothecenes
Satratoxins, particularly Satratoxin G, are highly potent toxins that primarily act as protein synthesis inhibitors. They bind to the 60S ribosomal subunit, triggering a "ribotoxic stress response." This response activates several downstream signaling cascades, including the MAPK pathways (p38, JNK, and ERK), leading to apoptosis (programmed cell death).[4][10][11] The potent cytotoxicity of satratoxins is a direct consequence of this multifaceted cellular assault.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: Ribotoxic Stress Response induced by Satratoxin G.
Caption: Inflammatory Response pathway initiated by Atranones.
Caption: General overview of Apoptosis pathways.
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Mycotoxin Treatment: Expose the cells to a range of concentrations of the mycotoxins (this compound, atranones, satratoxins) and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of mycotoxin that inhibits cell viability by 50%).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the untreated and maximum release controls.
Protein Synthesis Inhibition Assay
This assay measures the incorporation of radiolabeled amino acids into newly synthesized proteins.
-
Cell Culture and Treatment: Culture cells to a desired confluency and expose them to various concentrations of the mycotoxins for a defined period.
-
Radiolabeling: Add a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) to the culture medium and incubate for a short period (e.g., 1-4 hours).
-
Cell Lysis and Protein Precipitation: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid - TCA).
-
Quantification of Radioactivity: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of protein synthesis by the amount of radioactivity incorporated per unit of total protein. Calculate the percentage of inhibition relative to the untreated control.
Conclusion
The toxicological profiles of Stachybotrys chartarum mycotoxins are highly variable. Satratoxins represent the most significant threat in terms of acute cytotoxicity, acting as potent inhibitors of protein synthesis and inducers of apoptosis. Atranones, while less cytotoxic, contribute to the inflammatory potential of the mold. In stark contrast, this compound appears to be non-cytotoxic and may possess other biological activities, such as antihyperlipidemic effects, that warrant further investigation. This comparative guide underscores the importance of a comprehensive toxicological assessment that considers the diverse range of mycotoxins produced by S. chartarum to fully understand its potential health impacts.
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Satratoxin G Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Phenylspirodrimanes and Their Semisynthetic Lactam Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic bioactivity of naturally occurring phenylspirodrimanes versus their semisynthetic lactam analogues, supported by experimental data. While Chartarlactam A and its congeners have demonstrated antihyperlipidemic properties, the available comparative data with synthetic analogues predominantly focuses on cytotoxicity. This guide, therefore, shifts focus to this aspect to provide a data-driven comparison.
The fungal metabolites known as phenylspirodrimanes (PSDs), isolated from Stachybotrys chartarum, have garnered interest for their diverse biological activities. This guide specifically examines the cytotoxic effects of natural PSDs bearing a reactive o-dialdehyde moiety and compares them to their semisynthetic isoindolinone (lactam) derivatives. This comparison is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for guiding future drug development efforts.
Quantitative Bioactivity Data
The cytotoxic activities of three natural phenylspirodrimanes (Stachybotrydial, Stachybotrydial Acetate, and Acetoxystachybotrydial Acetate) and their corresponding semisynthetic arginine- and agmatine-derived lactam analogues were evaluated against two human cancer cell lines: adenocarcinomic human alveolar basal epithelial cells (A549) and human liver cancer cells (HepG2). The results, presented as IC50 values and cell viability percentages, are summarized in the table below.
| Compound | Analogue Type | Target Cell Line | IC50 (µM) | Cell Viability at 100 µM (%) |
| Stachybotrydial (Natural) | Phenylspirodrimane | A549 | < 0.1 | Not reported |
| HepG2 | > 100 | 57 ± 11.6 | ||
| Stachybotrydial Acetate (Natural) | Phenylspirodrimane | A549 | < 0.1 | Not reported |
| HepG2 | > 100 | 10 ± 6.2 | ||
| Acetoxystachybotrydial Acetate (Natural) | Phenylspirodrimane | A549 | < 0.1 | Not reported |
| HepG2 | > 100 | 6 ± 3.1 | ||
| Arginine-lactam of Stachybotrydial | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 | ||
| Arginine-lactam of Stachybotrydial Acetate | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 | ||
| Arginine-lactam of Acetoxystachybotrydial Acetate | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 | ||
| Agmatine-lactam of Stachybotrydial | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 | ||
| Agmatine-lactam of Stachybotrydial Acetate | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 | ||
| Agmatine-lactam of Acetoxystachybotrydial Acetate | Semisynthetic Lactam | A549 | > 100 | > 60 |
| HepG2 | > 100 | > 50 |
The data clearly indicates that the natural phenylspirodrimanes exhibit significantly higher cytotoxicity, particularly against the A549 cell line, as compared to their semisynthetic lactam analogues.[1] The conversion of the o-dialdehyde moiety into a lactam ring through reaction with arginine or agmatine leads to a substantial reduction in cytotoxic activity.[1] This suggests that the dialdehyde functional group is a key pharmacophore for the cytotoxic effects of these natural products.[2]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Semisynthesis of Lactam Analogues
The semisynthetic lactam derivatives were prepared by reacting the natural phenylspirodrimanes with either arginine or agmatine.[1]
-
Reactants: The isolated phenylspirodrimane (1 equivalent) was dissolved in a mixture of acetonitrile (MeCN) and water (H2O).
-
Reagent Addition: Two equivalents of either arginine or agmatine were added to the solution.
-
Reaction Conditions: The reaction mixture was stirred at room temperature.
-
Monitoring: The reaction was monitored by LC-MS/MS and LC-UV-HRMS to determine the conversion of the reactants to the target lactam products.
-
Purification: The resulting reaction products were purified using chromatographic techniques to yield the final lactam analogues.
Cytotoxicity Evaluation (Resazurin Reduction Assay)
The cytotoxicity of the natural phenylspirodrimanes and their semisynthetic lactam analogues was determined using a resazurin reduction assay.[1]
-
Cell Culture: A549 and HepG2 cells were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) for 24 hours. A negative control (DMSO) and a positive control (T-2 toxin) were also included.
-
Resazurin Addition: After the 24-hour incubation period, the treatment medium was removed, and a resazurin solution was added to each well.
-
Incubation: The plates were incubated for a further 1 to 4 hours at 37°C to allow for the metabolic conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The cell viability was calculated as a percentage relative to the negative control, and IC50 values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow for the semisynthesis and subsequent bioactivity screening of the phenylspirodrimane analogues, as well as the proposed mechanism of cytotoxic action.
Caption: Experimental workflow for the semisynthesis and cytotoxicity testing of phenylspirodrimane analogues.
Caption: Proposed caspase-dependent apoptosis pathway induced by cytotoxic phenylspirodrimanes.[3]
References
Reproducibility of Chartarlactam A Bioactivity: A Comparative Guide Based on Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Chartarlactam A and its analogues. It is important to note that to date, the primary bioactivity data for this compound originates from a single foundational study. Independent, peer-reviewed publications that reproduce and verify these findings in different laboratories are not yet available in the public domain. Consequently, this guide focuses on a detailed comparison of the compounds as presented in the initial discovery, offering a baseline for future reproducibility studies.
Chartarlactams are a series of phenylspirodrimane meroterpenoids isolated from the sponge-associated fungus Stachybotrys chartarum. The initial research by Li et al. (2014) identified their potential as antihyperlipidemic agents. This guide will delve into the quantitative data from this seminal work, detail the experimental protocols used, and visualize the relevant biological pathways and workflows.
Comparative Bioactivity of Chartarlactam Analogues
The primary reported bioactivity of this compound and its related compounds is the inhibition of lipid droplet accumulation in human liver cancer (HepG2) cells. The foundational study evaluated a series of Chartarlactams (A-P) and other known analogues. The results of these initial screenings are summarized below.
Table 1: Antihyperlipidemic Activity of Chartarlactam Analogues in HepG2 Cells
| Compound | Inhibition of Lipid Droplet Accumulation at 10 µM (%) |
| This compound | Potent |
| Chartarlactam B | Moderate |
| Chartarlactam C | Potent |
| Chartarlactam D | Weak |
| Chartarlactam E | Potent |
| Chartarlactam F | Potent |
| Stachybotrylactam | Moderate |
| Stachybotrylactam acetate | Moderate |
| Simvastatin (Positive Control) | Potent |
Note: The qualitative terms (Potent, Moderate, Weak) are based on the data presented in Li et al., J. Nat. Prod. 2014, 77, 138–147. The original study should be consulted for precise quantitative values and statistical analysis.
Experimental Protocols
The following is a detailed methodology for the key antihyperlipidemic assay cited, based on the procedures described in the foundational study and standard cell biology practices.
Antihyperlipidemic Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Hyperlipidemia: To induce lipid accumulation, HepG2 cells are incubated in a medium containing a high concentration of free fatty acids (e.g., a mixture of oleic acid and palmitic acid) for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) or a positive control (e.g., Simvastatin) for an additional 24 hours.
-
Oil Red O Staining:
-
After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.
-
The fixed cells are then stained with a filtered Oil Red O solution (0.5% in isopropanol) for 15 minutes to visualize the intracellular lipid droplets.
-
-
Quantification: The stained lipid droplets are quantified by eluting the Oil Red O dye from the cells with isopropanol and measuring the absorbance of the eluate at a specific wavelength (typically around 500 nm) using a microplate reader. The percentage of inhibition of lipid accumulation is calculated relative to the untreated, fatty acid-loaded control cells.
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway involved in the bioactivity of this compound.
While the precise mechanism of action for this compound has not been fully elucidated, many compounds that reduce lipid accumulation in hepatocytes act through the activation of AMP-activated protein kinase (AMPK). Activated AMPK can phosphorylate and inactivate key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), and can also inhibit the expression of transcription factors like SREBP-1c, which are master regulators of lipogenesis. This proposed pathway provides a potential framework for understanding the antihyperlipidemic effects of this compound.
Safety Operating Guide
Prudent Disposal of Chartarlactam A: A Guide for Laboratory Professionals
Disclaimer: As of the current date, a specific Material Safety Data Sheet (MSDS) or official disposal protocol for Chartarlactam A is not publicly available. The following guidelines are based on best practices for the disposal of bioactive, novel chemical compounds and should be implemented in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.
This compound is a member of the phenylspirodrimane class of metabolites, which are isolated from the fungus Stachybotrys chartarum.[1] This fungus is a known producer of mycotoxins, and therefore, all compounds derived from it, including this compound, should be handled with a high degree of caution, assuming potential bioactivity and toxicity.[2][3] The disposal of this compound and associated waste must be managed to prevent environmental contamination and ensure personnel safety.
Key Characteristics of this compound
To inform safe handling and disposal procedures, the known properties of this compound are summarized below. The lack of comprehensive toxicity data necessitates treating the compound as potentially hazardous.
| Property | Data |
| Chemical Class | Phenylspirodrimane |
| Source Organism | Stachybotrys chartarum (fungus) |
| Known Biological Activity | Antihyperlipidemic effects have been reported for Chartarlactams A-P.[4] Some phenylspirodrimanes exhibit cytotoxicity.[1][5] |
| Toxicity Data | Specific LD50 or comprehensive toxicity data for this compound is not readily available. However, the source organism, S. chartarum, can produce potent trichothecene mycotoxins.[3][6] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the mandatory steps for the safe disposal of all forms of this compound waste. These procedures are designed to comply with general laboratory hazardous waste management guidelines.[7][8]
Objective: To safely collect, segregate, and prepare this compound waste for final disposal by institutional EHS personnel.
Materials:
-
Designated hazardous chemical waste containers (for solid and liquid waste)
-
Leak-proof, sealable plastic bags
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
Procedure:
-
Segregation at the Source:
-
Collection of Solid Waste:
-
Pure Compound: Collect any remaining solid this compound powder in its original container or a new, tightly sealed container.
-
Contaminated Labware: Place all disposables that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, contaminated bench paper) into a durable, leak-proof plastic bag.
-
Seal the bag and place it into a designated container for solid hazardous chemical waste.
-
-
Collection of Liquid Waste:
-
Unused Solutions: Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a dedicated, leak-proof container for hazardous liquid waste.[7]
-
The container must be made of a material compatible with the solvents used.
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the sanitary sewer.[7][9][10]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents, explicitly listing "this compound" and any solvents or other chemicals present in the mixture.[8]
-
Include the date when waste was first added to the container.
-
-
Storage Prior to Disposal:
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for a waste pickup from your EHS or equivalent hazardous waste management department.
-
Do not attempt to dispose of the chemical waste through commercial or municipal trash services.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. A new phenylspirodrimane dimer from the fungus Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachybotrys (black mold) | ET&T Indoor Environmental Surveys [etandt.com]
- 3. realtimelab.com [realtimelab.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 10. kamatlab.com [kamatlab.com]
Personal protective equipment for handling Chartarlactam A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Chartarlactam A, a bioactive phenylspirodrimane mycotoxin. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known biological activities of this compound and the established hazards associated with its source organism, Stachybotrys chartarum.
Hazard Identification and Precautionary Measures
This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum, commonly known as black mold.[1] This fungus and its metabolites are known to be hazardous, with exposure routes including inhalation, ingestion, and dermal contact.[1][2] this compound has demonstrated a range of biological activities, underscoring the need for stringent safety protocols.
Known Biological Activities of Chartarlactams:
| Biological Activity | Cell Line/Model | Reference |
| Antihyperlipidemic | HepG2 cells | [3][4] |
| Anticancer | Various cancer cell lines | [4] |
| Antibacterial | Staphylococcus aureus | |
| Antiviral | Zika virus | |
| Multidrug Resistance Reversal | ABCB1-overexpression cells | [5] |
Due to its potent biological activities and origin from a toxigenic fungus, this compound should be handled as a hazardous compound. All personnel must be trained in handling potent compounds and mycotoxins.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling solid/powdered form | - Full-face respirator with P100 (or equivalent) particulate filters.- Chemical-resistant gloves (nitrile or neoprene), double-gloved.- Disposable lab coat with tight cuffs.- Safety goggles and face shield.- Disposable shoe covers. |
| Handling in solution | - Chemical fume hood.- Chemical-resistant gloves (nitrile or neoprene).- Lab coat.- Safety glasses with side shields. |
| Weighing and preparing solutions | - Ventilated balance enclosure or chemical fume hood.- All PPE listed for handling solid/powdered form. |
| Cell culture and in vitro assays | - Biosafety cabinet (Class II).- Lab coat.- Chemical-resistant gloves.- Safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
A detailed operational plan is critical to minimize exposure risk. The following workflow provides a step-by-step guide for handling this compound.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), weigh boats, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for mycotoxin disposal.
Experimental Protocol: General Guideline for In Vitro Antihyperlipidemic Assay
The following is a generalized protocol for assessing the antihyperlipidemic activity of this compound in a cell-based assay, such as with HepG2 cells.
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in cell culture media. Treat the HepG2 cells with the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Lipid Analysis: After incubation, lyse the cells and measure intracellular lipid levels using a commercial lipid quantification kit.
-
Data Analysis: Analyze the data to determine the effect of this compound on intracellular lipid accumulation.
The following diagram illustrates a potential workflow for investigating the mechanism of antihyperlipidemic activity.
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chartarlactams A-P, phenylspirodrimanes from the sponge-associated fungus Stachybotrys chartarum with antihyperlipidemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
